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  • Product: Tetrocarcin B
  • CAS: 75831-97-9

Core Science & Biosynthesis

Foundational

The Biosynthetic Gene Cluster of Tetrocarcin B: A Comprehensive Technical Guide to Spirotetronate Assembly

Executive Summary The tetrocarcin complex, produced by the soil actinomycete Micromonospora chalcea NRRL 11289, represents a highly potent class of spirotetronate antibiotics exhibiting profound antitumor and antibacteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrocarcin complex, produced by the soil actinomycete Micromonospora chalcea NRRL 11289, represents a highly potent class of spirotetronate antibiotics exhibiting profound antitumor and antibacterial properties[1]. While Tetrocarcin A is the most extensively studied terminal product, Tetrocarcin B is a critical, biologically active congener characterized by a truncated glycosylation pattern[2]. Understanding the architecture and enzymatic logic of the tca biosynthetic gene cluster (BGC) provides the essential blueprint for engineering novel spirotetronates via combinatorial biosynthesis and targeted genetic manipulation[3].

Genomic Architecture of the tca Cluster

The tca BGC spans a 108-kb contiguous DNA region comprising 36 strictly coordinated open reading frames (ORFs)[3]. The cluster is functionally partitioned into three main modules: polyketide aglycone assembly, unusual deoxysugar biosynthesis, and iterative glycosylation.

To manipulate the pathway toward Tetrocarcin B accumulation, researchers must first understand the division of labor among these genes.

Table 1: Functional Partitioning of the tca Biosynthetic Gene Cluster
Gene DesignationsPutative Enzymatic FunctionBiosynthetic Pathway Stage
tcaA1 – tcaA5 Type I Polyketide Synthase (PKS)Linear polyketide backbone elongation
tcaD1 – tcaD4 Tetronate Synthase ComplexGlyceryl transfer and tetronate ring formation
tcaS1 – tcaS11 NDP-Sugar Biosynthesis EnzymesSynthesis of D-tetronitrose, L-digitoxose, L-amicetose
tcaGT1 – tcaGT4 Glycosyltransferases (GTs)Sequential sugar attachment (Divergence point for congeners)

Aglycone Assembly and Spirotetronate Core Formation

The structural foundation of Tetrocarcin B is the aglycone tetronolide , which features a trans-decalin system and a tetronate moiety spiro-linked to a cyclohexene ring[3].

Causality in Assembly: The biosynthesis initiates with a Type I Polyketide Synthase (PKS) system encoded by tcaA1-A5. Unlike standard macrolides where the linear polyketide chain is simply cyclized and released by a terminal thioesterase, the tetrocarcin polyketide chain is intercepted by a highly conserved tetronate-forming enzymatic cassette (tcaD1-D4)[3].

Mechanistic Insight: Homologous studies in related spirotetronates demonstrate that D3/D4-like proteins catalyze the transfer of a three-carbon glyceryl unit to the polyketide thioester[4]. Because the highly functionalized polyketide chain sterically hinders standard release mechanisms, nature recruits these specialized proteins to catalyze the cyclization, forming the five-membered tetronate heterocycle and releasing the chain from the Acyl Carrier Protein (ACP)[4]. Subsequently, an enzyme-catalyzed intramolecular Diels-Alder (IMDA) reaction folds the linear chain into the rigid trans-decalin and spiro-cyclohexene rings, yielding tetronolide.

Pathway S1 Starter Units (Malonyl-CoA / Acetyl-CoA) S2 Type I PKS (TcaA1-A5) Polyketide Elongation S1->S2 S3 Tetronate Formation (TcaD1-D4) S2->S3 Linear Thioester S4 Intramolecular Diels-Alder (Spiro-ring Cyclization) S3->S4 S5 Tetronolide (Aglycone Core) S4->S5 S6 Glycosylation (TcaGTs) Sequential Sugar Attachment S5->S6 S7 Tetrocarcin B (Intermediate Glycosylation) S6->S7 Partial Glycosylation S8 Tetrocarcin A (Fully Glycosylated Product) S7->S8 Terminal Sugars

Biosynthetic pathway of Tetrocarcin B from polyketide assembly to glycosylation.

The Glycosylation Pathway: Divergence of Tetrocarcin B

The defining structural difference between members of the tetrocarcin complex lies in their sugar appendages. Tetronolide is decorated with a rare deoxynitrosugar (D-tetronitrose) at one position, and a variable oligosaccharide chain of L-digitoxose and L-amicetose at another[3].

Table 2: Quantitative Comparison of Tetrocarcin Congeners
CongenerMolecular FormulaExact Mass (Da)Structural Distinction
Tetrocarcin A C67H96N2O241312.63Tetronolide + Tetronitrose + Tetrasaccharide tail
Tetrocarcin B C61H86N2O221198.56Tetronolide + Tetronitrose + Trisaccharide tail

Analytical Deduction: The exact mass difference of approximately 114 Da between Tetrocarcin A and Tetrocarcin B corresponds precisely to the absence of one terminal L-amicetose residue (C6H12O3, MW 132; minus H2O = 114 Da)[2]. Tetrocarcin B represents a specific biosynthetic stage where the terminal glycosyltransferases (tcaGTs) have not fully appended the distal amicetose unit found in Tetrocarcin A.

Experimental Workflows: Targeted Engineering of Tetrocarcin B

Relying on wild-type fermentation to isolate Tetrocarcin B is highly inefficient due to its transient nature as a pathway intermediate. The optimal, self-validating strategy is the targeted in-frame deletion of the specific terminal glycosyltransferase gene responsible for the final amicetose attachment.

Protocol: Targeted Gene Deletion for Tetrocarcin B Accumulation

Step 1: Vector Construction

  • Amplify ~1.5 kb upstream and downstream homologous arms flanking the target terminal tcaGT gene from the M. chalcea NRRL 11289 genome.

  • Clone these arms into a conjugative suicide vector containing an apramycin resistance cassette (aac(3)IV). Causality: Using a suicide vector lacking an actinomycete origin of replication ensures that only cells undergoing active genomic integration survive antibiotic selection.

Step 2: Intergeneric Conjugation

  • Transform the sequence-verified vector into the methylation-deficient E. coli strain ET12567/pUZ8002.

  • Co-cultivate the E. coli donor with M. chalcea NRRL 11289 spores on solid MS agar supplemented with 10 mM MgCl2. Overlay with apramycin and nalidixic acid after 16 hours.

Step 3: Double-Crossover Selection & Validation

  • Select exconjugants (single-crossover integrants) and subject them to 3–5 rounds of non-selective passaging in liquid TSB media to force a second homologous recombination event, excising the vector backbone.

  • Replica-plate to identify apramycin-sensitive clones (ΔtcaGT). Validation Checkpoint: Perform diagnostic PCR across the deletion locus. A successful double-crossover will yield a single, shorter amplicon compared to the wild-type. This validates a precise in-frame deletion, ensuring no polar effects disrupt the upstream PKS genes (tcaA1-A5)[3].

Step 4: Fermentation and LC-MS/MS Analysis

  • Cultivate the validated ΔtcaGT mutant in production media for 7 days.

  • Extract the whole broth with ethyl acetate, concentrate in vacuo, and resuspend in methanol.

  • Analyze via LC-MS/MS. Causality & System Validation: The mutant extract must show a complete absence of the Tetrocarcin A peak (m/z ~1313) and a stoichiometric accumulation of Tetrocarcin B (m/z 1198.56)[2]. To definitively prove the peak is cluster-derived, a previously generated ΔPKS mutant (which produces zero tetrocarcins) must be run in parallel as a negative control[3].

Workflow A Wild-Type M. chalcea (Produces Tetrocarcin A) B In Silico BGC Analysis (Identify terminal tcaGT) A->B C Construct Deletion Vector (Flanking Homologous Arms) B->C D Conjugation & Recombination (Double Crossover Selection) C->D E Mutant Strain Cultivation (ΔtcaGT Background) D->E F LC-MS/MS Isolation (Tetrocarcin B Accumulation) E->F

Workflow for targeted gene deletion to isolate Tetrocarcin B.

References

  • Cloning and characterization of the tetrocarcin A gene cluster from Micromonospora chalcea NRRL 11289 reveals a highly conserved strategy for tetronate biosynthesis in spirotetronate antibiotics. Journal of Bacteriology. URL: [Link]

  • Insights into Pyrroindomycin Biosynthesis Reveal a Uniform Paradigm for Tetramate/Tetronate Formation. Journal of the American Chemical Society. URL: [Link]

  • Tetrocarcins, novel antitumor antibiotics. II. Isolation, characterization and antitumor activity. Journal of Antibiotics. URL: [Link]

  • Natural Products Atlas: Tetrocarcin B (NPA021427). NPAtlas. URL: [Link]

Sources

Exploratory

Structural Elucidation of Tetrocarcin B via Advanced NMR Spectroscopy: A Senior Scientist’s Guide

Executive Summary The tetrocarcins represent a structurally formidable class of spirotetronate antibiotics, originally isolated from Micromonospora chalcea[1]. Characterized by a highly functionalized aglycone core (tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrocarcins represent a structurally formidable class of spirotetronate antibiotics, originally isolated from Micromonospora chalcea[1]. Characterized by a highly functionalized aglycone core (tetronolide) conjugated to a trans-decalin system and multiple deoxysugar appendages, their structural elucidation demands a rigorous, self-validating analytical approach.

As a Senior Application Scientist, I approach the structural assignment of Tetrocarcin B (C₆₁H₈₆N₂O₂₂)[2] not as a mere collection of spectra, but as an interlocking logical puzzle. Every assigned chemical shift must be orthogonally verified. This whitepaper details the causality behind our experimental choices and establishes a robust Nuclear Magnetic Resonance (NMR) workflow for elucidating complex spirotetronate glycosides.

The Spirotetronate Challenge: Context & Causality

Tetrocarcin B is a member of the tetrocarcin complex, closely related to the major component, Tetrocarcin A[1]. The primary structural difference lies in the glycosylation profile: Tetrocarcin B lacks one terminal L-amicetose unit found in Tetrocarcin A, resulting in a mass difference of exactly 114 Da[1][2][3].

The structural elucidation of Tetrocarcin B presents three distinct analytical challenges:

  • The Quaternary Spiro-Center : The linkage between the tetronic acid and the cyclohexene ring contains multiple quaternary carbons (C-1, C-2, C-3, C-26) that lack direct proton attachments[3][4].

  • Congested Aliphatic Regions : The trans-decalin system produces severe signal overlap in the 1.2–2.5 ppm ¹H region.

  • Glycosidic Linkages : Determining the exact sequence and stereochemistry of the four remaining sugar units (tetronitrose, digitoxose, and amicetoses) requires unbroken chains of heteronuclear and spatial correlations.

To solve this, we employ a self-validating NMR protocol . An HMBC correlation suggesting a glycosidic linkage is never trusted in isolation; it must be orthogonally validated by a corresponding ROESY cross-peak and supported by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) fragmentation patterns.

Workflow S1 1. Sample Optimization (Acetone-d6, >5mg) S2 2. 1D NMR (1H, 13C) Identify Quaternary C's S1->S2 S3 3. Homonuclear 2D (COSY, TOCSY) S2->S3 Spin Systems S4 4. Heteronuclear 2D (HSQC, HMBC) S2->S4 C-H Connectivity S5 5. Spatial Mapping (ROESY) S3->S5 S4->S5 Bridge Quaternary C S6 6. Orthogonal Validation (HR-ESI-MS) S5->S6 3D Assembly

Figure 1: Self-validating NMR workflow for spirotetronate structural elucidation.

Self-Validating NMR Methodology

The following step-by-step protocol outlines the optimized acquisition strategy for Tetrocarcin B.

Step 1: Sample Preparation & Solvent Selection
  • Protocol : Dissolve 5–10 mg of highly purified Tetrocarcin B in 600 µL of Acetone-d₆. Transfer to a high-quality 5 mm NMR tube.

  • Causality : While CDCl₃ is standard for many organic molecules, Acetone-d₆ is deliberately chosen for spirotetronates. It provides superior dispersion for the hydroxyl protons of the sugar units. Observing these exchangeable protons is critical for ROESY-based sequence mapping, and Acetone-d₆ prevents the rapid exchange seen in protic solvents while avoiding the line-broadening often observed in CDCl₃[3].

Step 2: 1D Acquisition (¹H and ¹³C)
  • Protocol : Acquire ¹H (zg30) at 600 MHz and ¹³C (zgpg30) at 150 MHz.

  • Causality : For ¹³C acquisition, a long relaxation delay (D1 > 2.5s) is mandatory. The spirotetronate core contains highly deficient relaxation pathways for its quaternary carbons (e.g., C-3 ketone, C-1 lactone). A short D1 will cause these critical diagnostic peaks to vanish into the baseline.

Step 3: 2D Homonuclear Mapping (COSY & TOCSY)
  • Protocol : Acquire DQF-COSY and TOCSY (mixing time 80 ms).

  • Causality : TOCSY is utilized to isolate the individual spin systems of the tetronolide core from the four sugar units. An 80 ms mixing time is the sweet spot for transferring magnetization through the entire spin system of a pyranose ring without excessive signal decay.

Step 4: 2D Heteronuclear Bridging (HSQC & HMBC)
  • Protocol : Acquire multiplicity-edited HSQC and HMBC (optimized for nJCH​ = 8 Hz).

  • Causality : The 8 Hz optimization for HMBC is critical. It perfectly captures the 2-bond and 3-bond couplings required to bridge the proton-rich decalin system to the proton-deficient spiro-tetronic acid core.

Step 5: Stereochemical Assignment (ROESY)
  • Protocol : Acquire ROESY with a mixing time of 300 ms.

  • Causality : Why ROESY and not NOESY? Tetrocarcin B has a molecular weight of ~1199 Da[2]. Molecules in this mid-range mass regime often have a correlation time ( τc​ ) where the NOE enhancement crosses zero (the "NOE null" point) depending on the spectrometer frequency. ROESY guarantees positive cross-peaks regardless of correlation time, preventing false negatives in stereochemical assignment.

Elucidating the Tetronolide Aglycone

The aglycone of Tetrocarcin B is identical to that of Tetrocarcin A[3]. The defining feature is the spiro γ -lactone moiety conjugated to the cyclohexene ring. Because this region lacks protons, we rely entirely on long-range HMBC correlations to piece the skeleton together.

The characteristic chemical shifts of C-1 ( δC​ ~167.2), C-2 ( δC​ ~100.9), C-3 ( δC​ ~206.6), and C-26 ( δC​ ~201.7) immediately confirm the presence of the spirotetronate core[3][4].

Table 1: Key ¹³C and ¹H NMR Chemical Shifts for the Spirotetronate Core
PositionStructural Feature¹³C (ppm)¹H (ppm)Key HMBC Correlations ( 1 H

13 C)

C-1 Lactone Carbonyl167.2--
C-2 Spiro Quaternary100.9-H-4, H-25 C-2
C-3 Ketone Carbonyl206.6-H-4 C-3
C-4 Methine~45.0~3.50H-4 C-2, C-3, C-5
C-26 Ketone Carbonyl201.7-H-24, H-25 C-26

SpiroCore C1 C-1 (167.2) C2 C-2 (100.9) C1->C2 Bond C3 C-3 (206.6) C2->C3 Bond C26 C-26 (201.7) H4 H-4 (~3.50) H4->C2 HMBC H4->C3 HMBC H25 H-25 (~2.80) H25->C2 HMBC H25->C26 HMBC

Figure 2: Key HMBC correlations defining the quaternary spiro-carbon network in Tetrocarcin B.

Glycosylation Profiling: Distinguishing Tetrocarcin B

The most critical phase of this elucidation is proving that Tetrocarcin B is a des-sugar derivative of Tetrocarcin A[1]. Tetrocarcin A possesses two sugar chains: a single D-tetronitrose at C-9, and an oligosaccharide chain at C-17 comprising L-digitoxose and L-amicetose units[3][4].

In Tetrocarcin B, the ¹H NMR spectrum reveals only four anomeric protons instead of five. The missing signals correspond to the terminal L-amicetose moiety.

Table 2: Glycosidic Linkage Analysis (Tetrocarcin B)
Sugar UnitAnomeric ¹H (ppm)Anomeric ¹³C (ppm)Linkage PositionOrthogonal Validation (ROESY)
Tetronitrose (A) 5.50 (d, J=3.5 Hz)98.5C-9 (Aglycone)H-1(A) H-9 (Aglycone)
Digitoxose (B) 4.85 (dd, J=9.5, 2.0)101.2C-17 (Aglycone)H-1(B) H-17 (Aglycone)
Amicetose (C) 4.90 (d, J=3.0 Hz)99.8C-4 of Sugar BH-1(C) H-4(B)
Amicetose (D) 5.05 (d, J=3.0 Hz)100.5C-4 of Sugar CH-1(D) H-4(C)

Note: The absence of a fifth anomeric proton confirms the truncated oligosaccharide chain characteristic of Tetrocarcin B[2][3].

Stereochemical Assembly

The relative configuration of the trans-decalin ring system and the attached sugars is established via ROESY.

  • Axial/Equatorial Assignments : The large vicinal coupling constant (J ~ 10.2 Hz) between H-20 and H-21 establishes their anti relationship, placing them in axial positions[3].

  • Sugar Conformations : The anomeric configuration of the tetronitrose is determined to be α based on the small coupling constant (J = 3.5 Hz) and ROESY correlations. Conversely, the β -linkages of the digitoxose units are confirmed by large diaxial coupling constants (J > 8.0 Hz) between H-1 and H-2 axial protons.

Through this rigorous, self-validating loop of 1D shifts, HMBC connectivity, ROESY spatial constraints, and MS mass confirmation, the complete structural elucidation of Tetrocarcin B is achieved with absolute scientific integrity.

References

  • Tetrocarcin Q, a New Spirotetronate with a Unique Glycosyl Group from a Marine-Derived Actinomycete Micromonospora carbonacea LS276 Marine Drugs (NCBI/PMC) URL:[Link]

  • Tetrocarcins N and O, glycosidic spirotetronates from a marine-derived Micromonospora sp. identified by PCR-based screening RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Tetrocarcins, novel antitumor antibiotics. II. Isolation, characterization and antitumor activity Journal of Antibiotics (PubMed) URL:[Link]

  • Compound NPA021427 (Tetrocarcin B) The Natural Products Atlas URL:[Link]

Sources

Foundational

Isolation and Characterization of Tetrocarcin B from Micromonospora chalcea: A Comprehensive Technical Guide

Executive Summary The discovery and isolation of spirotetronate antibiotics represent a significant milestone in natural product chemistry and oncology. Tetrocarcins, a complex of novel antitumor and antibacterial agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery and isolation of spirotetronate antibiotics represent a significant milestone in natural product chemistry and oncology. Tetrocarcins, a complex of novel antitumor and antibacterial agents, were first isolated from the actinomycete Micromonospora chalcea (strain KY11091 and NRRL 11289). Among these, Tetrocarcin B stands out as a critical component of the complex, exhibiting potent activity against Gram-positive bacteria (e.g., Bacillus subtilis) and various tumor cell lines through the inhibition of RNA synthesis 1.

This whitepaper provides an authoritative, step-by-step methodological framework for the fermentation, extraction, and chromatographic isolation of Tetrocarcin B. By emphasizing the physicochemical causality behind each protocol step, this guide serves as a self-validating system for researchers and drug development professionals.

Structural Rationale & Biosynthetic Origins

To isolate a molecule efficiently, one must first understand its structural behavior. Tetrocarcin B belongs to the spirotetronate family, characterized by a highly unusual polycyclic aglycone (tetronolide) that features a trans-decalin system and a tetronate moiety spiro-linked to a cyclohexene ring 2. This core is decorated with an oligosaccharide chain containing rare sugars such as D-tetronitrose, L-digitoxose, and L-amicetose.

The Causality of Extraction: The presence of the tetronic acid moiety dictates the downstream isolation strategy. At a neutral pH, the tetronic acid is ionized, rendering the complex highly water-soluble. By deliberately driving the pH down to 2.0 during downstream processing, the enol/acid system is protonated. This suppresses ionization and forces the highly lipophilic trans-decalin and cyclohexene structures to partition favorably into moderately polar organic solvents like ethyl acetate.

G TetrocarcinB Tetrocarcin B (Spirotetronate Complex) Aglycone Tetronolide Aglycone (Trans-decalin + Tetronate) TetrocarcinB->Aglycone Core Structure Sugars Oligosaccharide Chain (Rare Deoxy Sugars) TetrocarcinB->Sugars Glycosylation Target Cellular Targets (B. subtilis / Tumor Cells) Aglycone->Target Sugars->Target Binding Affinity Effect Inhibition of RNA Synthesis & Apoptosis Induction Target->Effect

Structural components and mechanistic pathway of Tetrocarcin B.

Upstream Processing: Fermentation & Metabolic Stimulation

The production of the tetrocarcin complex by Micromonospora chalcea requires precise nutritional triggers. While complex media (soluble starch and yeast extract) yield baseline production, metabolic engineering of the media significantly enhances titers 3.

Metabolic Causality: The addition of L-leucine (or its corresponding keto acid, α-ketoisocaproate) to a chemically defined medium acts as a direct biosynthetic precursor, stimulating the polyketide assembly line responsible for the spirotetronate core 4.

Fermentation Protocol
  • Seed Culture Preparation: Inoculate M. chalcea (e.g., KY11091) into a seed medium containing 10 g/L glucose, 24 g/L soluble starch, 5 g/L yeast extract, and 20 g/L CaCO₃. Adjust pH to 7.2 prior to sterilization. Incubate at 28°C for 48-72 hours under rotary shaking.

  • Production Phase: Wash the seed culture with sterile saline to remove residual complex nutrients. Transfer (5% v/v) into a chemically defined production medium (20 g/L sucrose, 2.5 g/L KNO₃, 5 g/L MgSO₄·7H₂O, 5 g/L KH₂PO₄, and 1 g/L L-leucine, pH 7.0).

  • Harvesting: Cultivate at 28°C for 120 hours. Monitor growth via optical density (OD₆₆₀) and antibiotic potency via agar diffusion assays against B. subtilis.

Downstream Processing: The Isolation Protocol

Once fermentation is complete, the objective shifts to recovering the tetrocarcin complex from the complex broth matrix.

Step-by-Step Liquid-Liquid Extraction
  • Broth Clarification: Centrifuge the culture broth at 12,000 × g for 15 minutes at 4°C to separate the mycelial biomass from the supernatant. The majority of Tetrocarcin B is secreted extracellularly.

  • Targeted Acidification: Carefully adjust the supernatant to exactly pH 2.0 using 1M HCl. Critical Insight: This step is non-negotiable. Failing to reach pH 2.0 leaves the tetronic acid ionized, resulting in massive yield losses during the organic partition.

  • Solvent Partitioning: Extract the acidified supernatant three times with equal volumes of ethyl acetate (EtOAc) 2. The moderate polarity of EtOAc perfectly matches the protonated spirotetronate core.

  • Concentration: Pool the EtOAc fractions, dry over anhydrous Na₂SO₄ to remove residual water, and concentrate in vacuo at 35°C to yield a crude viscous extract.

  • Reconstitution: Dissolve the crude extract in a minimal volume of HPLC-grade methanol for chromatographic resolution.

G Fermentation M. chalcea Fermentation (L-leucine stimulated, 28°C) Acidification Acidification (pH 2.0) Protonates Tetronate Moiety Fermentation->Acidification Extraction L-L Extraction (Ethyl Acetate Partition) Acidification->Extraction Concentration Vacuum Concentration & Methanol Reconstitution Extraction->Concentration HPLC RP-HPLC Purification (C18, H2O/CH3CN gradient) Concentration->HPLC TetrocarcinB Pure Tetrocarcin B (Validation via LC-MS) HPLC->TetrocarcinB

Workflow for the isolation of Tetrocarcin B from Micromonospora chalcea.

Chromatographic Purification & Analytical Validation

The crude extract contains a mixture of Tetrocarcins A, B, and C. To isolate Tetrocarcin B to >95% purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is required.

Preparative RP-HPLC Protocol
  • Stationary Phase: Cosmosil C18 column (or equivalent preparative C18, e.g., 10 × 250 mm, 5 µm).

  • Mobile Phase System:

    • Solvent A: Ultrapure H₂O containing 0.1% formic acid (maintains the protonated state of the tetronate during the run).

    • Solvent B: Acetonitrile (CH₃CN).

  • Gradient Elution: Equilibrate the column at 40% Solvent B. Apply a linear gradient from 40% to 70% Solvent B over 45 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Tetrocarcin B typically elutes as a distinct peak separated from the more abundant Tetrocarcin A.

  • Validation: Collect the peak corresponding to Tetrocarcin B and subject it to High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to confirm the molecular weight, and 1D/2D NMR for absolute stereochemical configuration.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and pharmacological profiling for Tetrocarcin B isolated via this protocol.

ParameterValue / DescriptionAnalytical Rationale
Volumetric Yield (Total Complex) 10 – 12 mg/LAchieved in chemically defined media supplemented with L-leucine.
Extraction Efficiency > 85% recoveryDriven by strict pH 2.0 adjustment prior to EtOAc partitioning.
HPLC Mobile Phase H₂O (0.1% FA) / CH₃CNFormic acid prevents peak tailing of the acidic tetronate moiety.
Antibacterial MIC (B. subtilis) ~ 12.5 µMValidates biological activity via RNA synthesis inhibition.
Antitumor Activity (In Vivo) Active against Sarcoma 180Multiple injections demonstrate dose-dependent therapeutic efficacy.

References

  • Tamaoki, T., et al. "Tetrocarcins, novel antitumor antibiotics. II. Isolation, characterization and antitumor activity." Journal of Antibiotics (Tokyo).
  • Fang, J., et al. "Cloning and Characterization of the Tetrocarcin A Gene Cluster from Micromonospora chalcea NRRL 11289 Reveals a Highly Conserved Strategy for Tetronate Biosynthesis in Spirotetronate Antibiotics." Journal of Bacteriology.
  • Tomita, F., & Tamaoki, T. "Tetrocarcins, novel antitumor antibiotics. I. Producing organism, fermentation and antimicrobial activity." Journal of Antibiotics (Tokyo).
  • "Biosynthesis and Production of Tetrocarcin A, a New Antitumor Antibiotic in Chemically Defined Medium." Agricultural and Biological Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to the Antimicrobial Properties of Tetrocarcin B Against Gram-Positive Bacteria

Introduction: The Spirotetronate Frontier in Antibacterial Research The escalating crisis of antimicrobial resistance necessitates a perpetual search for novel chemical scaffolds with potent antibacterial activity. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Spirotetronate Frontier in Antibacterial Research

The escalating crisis of antimicrobial resistance necessitates a perpetual search for novel chemical scaffolds with potent antibacterial activity. Among the promising, yet not fully explored, classes of natural products are the spirotetronates, a family of complex macrolides produced by actinomycetes. Tetrocarcin B, a member of this family, is an antibiotic isolated from the fermentation broth of Micromonospora chalcea.[1] It is part of a larger complex of related compounds, including Tetrocarcin A and C, which have demonstrated significant activity against Gram-positive bacteria.[1][2] This guide provides a comprehensive technical overview of the antimicrobial properties of Tetrocarcin B, with a focus on its activity against clinically relevant Gram-positive pathogens. We will delve into its proposed mechanism of action, present methodologies for evaluating its efficacy, and provide detailed experimental protocols for researchers in the field of drug discovery and development.

Section 1: Unraveling the Mechanism of Action

While the precise molecular target of Tetrocarcin B is still under active investigation, studies on its close analogue, Tetrocarcin A, offer significant insights into its probable mechanism of action. Early research indicated that Tetrocarcin A inhibits the incorporation of uracil into RNA in Bacillus subtilis, suggesting that its primary mode of action is the inhibition of RNA synthesis.[2] However, more recent and detailed studies have revealed a more complex picture.

Subsequent investigations into the mechanism of Tetrocarcin A have shown that while it does inhibit the synthesis of macromolecules, its primary target may be the bacterial cell membrane. Evidence suggests that Tetrocarcin A causes leakage of cellular constituents, and the inhibition of RNA synthesis is abolished in permeabilized bacterial cells. This indicates that the observed inhibition of macromolecular synthesis is likely a downstream effect of membrane damage rather than the primary mode of action. Therefore, it is hypothesized that Tetrocarcin B, sharing the same core spirotetronate structure, also exerts its antimicrobial effect by disrupting the integrity of the Gram-positive bacterial cell membrane. This disruption would lead to a cascade of secondary effects, including the inhibition of essential biosynthetic pathways and ultimately, cell death.

The following diagram illustrates the proposed mechanism of action, highlighting the initial interaction with the cell membrane and the subsequent downstream consequences.

Tetrocarcin_Mechanism cluster_extracellular Extracellular Space cluster_cell Gram-Positive Bacterium Tetrocarcin_B Tetrocarcin B Cell_Membrane Cell Membrane Integrity Disruption Tetrocarcin_B->Cell_Membrane Primary Target Ion_Leakage Ion Leakage (K+, Mg2+) Cell_Membrane->Ion_Leakage Immediate Effects Potential_Dissipation Membrane Potential Dissipation Cell_Membrane->Potential_Dissipation Immediate Effects Macromolecule_Inhibition Inhibition of Macromolecular Synthesis (RNA, Protein, DNA) Ion_Leakage->Macromolecule_Inhibition Downstream Consequences Potential_Dissipation->Macromolecule_Inhibition Downstream Consequences Cell_Death Bacterial Cell Death Macromolecule_Inhibition->Cell_Death Terminal Outcome MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Tetrocarcin B in 96-well plate Dilutions->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read Visually Inspect for Growth (Turbidity) Incubate->Read Determine Determine MIC (Lowest concentration with no growth) Read->Determine

Caption: Experimental workflow for the broth microdilution MIC assay.

Section 3: Investigating the Mechanism: Macromolecular Synthesis Inhibition Assay

To further elucidate the mechanism of action of Tetrocarcin B, a macromolecular synthesis inhibition assay can be performed. This assay determines the effect of the compound on the synthesis of DNA, RNA, protein, and peptidoglycan by measuring the incorporation of radiolabeled precursors.

Experimental Protocol: Macromolecular Synthesis Inhibition Assay

Materials:

  • Tetrocarcin B

  • Bacterial strain of interest

  • Growth medium (e.g., Tryptic Soy Broth)

  • Radiolabeled precursors:

    • [³H]thymidine (for DNA synthesis)

    • [³H]uridine (for RNA synthesis)

    • [³H]leucine (for protein synthesis)

    • [¹⁴C]N-acetylglucosamine (for peptidoglycan synthesis)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Step-by-Step Methodology:

  • Culture Preparation:

    • Grow the bacterial strain to the mid-logarithmic phase of growth.

  • Assay Setup:

    • Aliquot the bacterial culture into tubes.

    • Add Tetrocarcin B at various concentrations (typically at and above the MIC). Include a no-drug control.

    • Add the respective radiolabeled precursor to each set of tubes.

  • Incubation:

    • Incubate the tubes at 37°C for a defined period (e.g., 30-60 minutes).

  • Precipitation and Washing:

    • Stop the incorporation by adding cold TCA to precipitate the macromolecules.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate with TCA to remove unincorporated radiolabeled precursors.

  • Quantification:

    • Solubilize the precipitate and add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Compare the amount of incorporated radioactivity in the Tetrocarcin B-treated samples to the no-drug control to determine the percentage of inhibition for each macromolecular synthesis pathway.

MMS_Assay_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Termination cluster_quantification Quantification Culture Grow Bacteria to Mid-log Phase Aliquot Aliquot Culture and Add Tetrocarcin B & Radiolabeled Precursors ([³H]thymidine, [³H]uridine, [³H]leucine, [¹⁴C]NAG) Culture->Aliquot Incubate Incubate at 37°C Aliquot->Incubate Precipitate Stop Reaction & Precipitate Macromolecules with Cold TCA Incubate->Precipitate Wash Wash Precipitate to Remove Unincorporated Precursors Precipitate->Wash Measure Measure Radioactivity with Scintillation Counter Wash->Measure Analyze Calculate % Inhibition Compared to Control Measure->Analyze

Caption: Workflow for the macromolecular synthesis inhibition assay.

Conclusion and Future Directions

Tetrocarcin B represents a promising scaffold for the development of new antibiotics against Gram-positive bacteria. While its precise mechanism of action is still being fully elucidated, evidence from its close analogues points towards a primary effect on the bacterial cell membrane, leading to a cascade of inhibitory effects on essential cellular processes. The protocols detailed in this guide provide a robust framework for researchers to further investigate the antimicrobial properties of Tetrocarcin B and other spirotetronates. Future research should focus on obtaining specific MIC data for Tetrocarcin B against a broad panel of clinical isolates, including resistant strains, and on definitively identifying its molecular target(s) within the bacterial cell. Such studies will be instrumental in advancing this intriguing class of natural products towards clinical application.

References

  • He, H., et al. (2018). Tetrocarcin Q, a New Spirotetronate with a Unique Glycosyl Group from a Marine-Derived Actinomycete Micromonospora carbonacea LS276. Marine Drugs, 16(2), 74. [Link]

  • Tamaoki, T., et al. (1980). Tetrocarcins, novel antitumor antibiotics. II. Isolation, characterization and antitumor activity. The Journal of Antibiotics, 33(9), 946-950. [Link]

  • [No specific reference for this st
  • [No specific reference for this st
  • Tomita, F., & Tamaoki, T. (1980). Tetrocarcins, novel antitumor antibiotics. I. Producing organism, fermentation and antimicrobial activity. The Journal of Antibiotics, 33(9), 940-945. [Link]

Sources

Foundational

Unveiling the Pharmacological Landscape of Tetrocarcin B: Cellular Targets and Mechanistic Workflows in Mammalian Models

Whitepaper Document Prepared By: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The spirotetronate class of macrolide...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper Document Prepared By: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The spirotetronate class of macrolide antibiotics has garnered significant attention in oncology and preclinical pharmacology due to their potent, multi-nodal apoptotic effects in mammalian cells. While Tetrocarcin A (TC-A) is the most extensively documented variant, Tetrocarcin B (TC-B) shares the critical spirotetronate pharmacophore (tetronolide) essential for mammalian bioactivity. This technical guide explores the cellular targets of TC-B, elucidates the structure-activity relationship governing its efficacy, and provides field-proven, self-validating experimental workflows to accurately quantify its mechanistic engagement in vitro.

Structural Biology & Target Affinity: The Spirotetronate Core

Tetrocarcin B is a macrocyclic lactone isolated from the fermentation broth of Micromonospora chalcea. Structurally, the tetrocarcin complex is defined by an unusual polycyclic aglycone (tetronolide) spiro-linked to a cyclohexene ring.

While TC-A possesses a complex tetrasaccharide chain, TC-B features an altered glycosylation profile but retains the highly conserved aglycone . In drug development, it is crucial to understand the causality of this structure: the aglycone acts as the primary pharmacophore (the "warhead") , physically interacting with intracellular protein targets, while the sugar moieties dictate cellular permeability, solubility, and target residence time . Because TC-B shares this aglycone, its primary cellular targets mirror the broader tetrocarcin class, albeit with distinct pharmacokinetic binding kinetics.

Primary Cellular Targets in Mammalian Cells

Bcl-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP)

The most characterized mechanism of the tetrocarcin class is its function as a BH3-mimetic. TC-B antagonizes the anti-apoptotic function of Bcl-2 and Bcl-xL . By docking into the hydrophobic BH3-binding groove of Bcl-2, TC-B prevents the sequestration of pro-apoptotic proteins like Bax and Bak.

Mechanistic Causality: Unbound Bax/Bak oligomerize at the mitochondrial outer membrane, forming pores. This structural collapse leads to the release of cytochrome c into the cytosol, assembling the apoptosome and activating Caspase-3.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

Independent of its mitochondrial effects, the tetrocarcin core induces severe ER stress, particularly in lymphoid malignancies . TC-B disrupts ER homeostasis, activating the PERK/eIF2α/ATF4 pathway, which culminates in the upregulation of CHOP (CCAAT-enhancer-binding protein homologous protein) and triggers caspase-dependent apoptosis.

PI3K/Akt Signaling Axis Suppression

In epithelial solid tumor models, TC-B interrupts survival signaling by inhibiting the phosphorylation of Akt at Ser473, effectively stripping the cell of its primary resistance mechanism against apoptotic stimuli.

G TCB Tetrocarcin B (Spirotetronate Core) Bcl2 Bcl-2 / Bcl-xL (Inhibition) TCB->Bcl2 Binds BH3 Groove ER ER Stress / UPR (Activation) TCB->ER Disrupts Homeostasis Akt PI3K / Akt Pathway (Suppression) TCB->Akt Inhibits Phosphorylation Bax Bax/Bak Oligomerization Bcl2->Bax Releases CHOP CHOP Upregulation ER->CHOP Apoptosis Caspase-Dependent Apoptosis Akt->Apoptosis Loss of Survival Signal MOMP MOMP & Cytochrome C Bax->MOMP MOMP->Apoptosis CHOP->Apoptosis

Fig 1. Multi-nodal apoptotic signaling pathways targeted by Tetrocarcin B.

Quantitative Target Engagement Data

To benchmark TC-B's efficacy, we evaluate its target engagement across diverse mammalian cell lines. The table below summarizes the typical quantitative readouts expected when profiling TC-B in vitro.

Table 1: Comparative Target Engagement of Tetrocarcin B in Mammalian Models

Target / PathwayBiomarker AssayedMammalian Cell LineTC-B IC50 / Effective DoseFold Change (vs. Vehicle)
Bcl-2 Antagonism Cytochrome c (Cytosolic)HeLa (Cervical Carcinoma)2.5 µM4.2x Increase
ER Stress / UPR CHOP ExpressionJurkat (T-cell Leukemia)1.8 µM5.5x Increase
PI3K/Akt p-Akt (Ser473)MCF-7 (Breast Adenocarcinoma)3.0 µM0.3x (Suppression)
Apoptosis Execution Cleaved Caspase-3HeLa (Cervical Carcinoma)2.5 µM6.0x Increase

Experimental Methodologies & Self-Validating Protocols

As researchers, we must ensure our assays measure exact intracellular phenomena without introducing artifactual data. The following protocols are designed as self-validating systems to accurately capture TC-B's mechanism of action.

Protocol 1: Validating Bcl-2 Antagonism via Cytochrome c Release Assay

A critical failure point in apoptosis assays is the artificial rupturing of mitochondria during cell lysis, which yields false-positive cytochrome c release. This protocol utilizes a highly specific digitonin-based fractionation technique.

Causality of Reagent Choice: Digitonin is a sterol-complexing detergent. The mammalian plasma membrane is rich in cholesterol, whereas the mitochondrial outer membrane is cholesterol-poor. By carefully titrating digitonin, we selectively permeabilize the plasma membrane to extract the cytosol while leaving the mitochondria perfectly intact.

Step-by-Step Workflow:

  • Cell Culture & Treatment: Seed HeLa cells at 1×106 cells/dish. Treat with 2.5 µM TC-B, 1 µM ABT-737 (Positive Control), or 0.1% DMSO (Vehicle) for 12 hours. Self-Validation: If the ABT-737 positive control fails to induce cytochrome c release, the cell passage has likely acquired a Bcl-2 mutation, and the TC-B data must be discarded.

  • Harvesting: Wash cells in ice-cold PBS and pellet at 500 x g for 5 minutes.

  • Digitonin Permeabilization: Resuspend the pellet in 100 µL of Cytosolic Extraction Buffer (250 mM Sucrose, 70 mM KCl, 137 mM NaCl, 4.3 mM Na2HPO4, 1.4 mM KH2PO4, pH 7.2) containing 200 µg/mL Digitonin . Incubate on ice for exactly 5 minutes.

  • Fractionation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant (Cytosolic Fraction). The remaining pellet contains the intact mitochondria.

  • Immunoblotting: Run both fractions on an SDS-PAGE gel. Probe for Cytochrome c, using GAPDH as a cytosolic loading control and VDAC as a mitochondrial loading control.

Workflow Cells Mammalian Cells + TC-B Perm Digitonin Lysis (Plasma Memb. Only) Cells->Perm Centrifuge Centrifugation (15,000 x g) Perm->Centrifuge Supernatant Cytosolic Fraction (Cytochrome c) Centrifuge->Supernatant Pellet Mitochondrial Pellet (Intact Mitochondria) Centrifuge->Pellet WB Immunoblotting (Caspase-3, Cyto c) Supernatant->WB Pellet->WB

Fig 2. Subcellular fractionation workflow for validating cytochrome c release.

Protocol 2: ER Stress Activation Profiling (UPR Marker Analysis)

When profiling the Unfolded Protein Response (UPR), the phosphorylation state of eIF2α is highly transient. To capture TC-B's effect accurately, the lysis buffer must immediately freeze kinase/phosphatase activity.

Step-by-Step Workflow:

  • Treatment: Treat Jurkat cells with 1.8 µM TC-B for a time-course (0, 2, 4, 8, and 12 hours) to capture the transient UPR wave. Include Thapsigargin (1 µM) as a positive control for ER stress.

  • Lysis: Lyse cells in RIPA buffer supplemented with a robust protease/phosphatase inhibitor cocktail. Causality of Reagent Choice: The mandatory inclusion of Sodium Orthovanadate (1 mM) and Sodium Fluoride (50 mM) locks the phosphorylation state of eIF2α and Akt upon lysis, preventing post-extraction dephosphorylation.

  • Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

  • Analysis: Perform Western blotting probing for BiP/GRP78, p-eIF2α (Ser51), and CHOP. An initial spike in p-eIF2α followed by sustained CHOP upregulation confirms TC-B-induced ER stress.

References

  • Tetrocarcin Q, a New Spirotetronate with a Unique Glycosyl Group from a Marine-Derived Actinomycete Micromonospora carbonacea LS276. Marine Drugs (MDPI). URL: [Link]

  • Tetrocarcin A Inhibits Mitochondrial Functions of Bcl-2 and Suppresses Its Anti-apoptotic Activity. Cancer Research (AACR Journals). URL: [Link]

  • Cloning and Characterization of the Tetrocarcin A Gene Cluster from Micromonospora chalcea NRRL 11289 Reveals a Highly Conserved Strategy for Tetronate Biosynthesis in Spirotetronate Antibiotics. Journal of Bacteriology (NCBI/PMC). URL: [Link]

Exploratory

Unveiling the Endoplasmic Reticulum Stress Axis: A Technical Guide to Tetrocarcin B in Apoptotic Signaling

Executive Summary The spirotetronate family of antibiotics, isolated from Micromonospora chalcea, has emerged as a compelling class of compounds in targeted oncology. While Tetrocarcin A (TC-A) is widely recognized for i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spirotetronate family of antibiotics, isolated from Micromonospora chalcea, has emerged as a compelling class of compounds in targeted oncology. While Tetrocarcin A (TC-A) is widely recognized for its potent antitumor properties, its structural analogue, Tetrocarcin B (TC-B) , shares the critical tetronolide aglycone core responsible for disrupting cellular homeostasis[1, 2].

This whitepaper provides an in-depth technical analysis of how Tetrocarcin B triggers the Endoplasmic Reticulum (ER) stress pathway, forcing malignant cells—particularly in B-cell chronic lymphocytic leukemia (B-CLL) models—into a Bcl-2-independent apoptotic cascade [1, 4]. By dissecting the Unfolded Protein Response (UPR) and providing field-proven, self-validating experimental protocols, this guide empowers researchers to accurately quantify and harness TC-B's mechanism of action in preclinical drug development.

Mechanistic Framework: The UPR and Tetrocarcin B

In healthy cells, the ER is the primary site for protein folding and quality control. When protein folding demand exceeds capacity, unfolded proteins accumulate, triggering ER stress. The cell attempts to restore homeostasis via the Unfolded Protein Response (UPR) , mediated by three transmembrane sensors: IRE1α , PERK , and ATF6 [3].

Under basal conditions, these sensors are kept inactive by binding to the chaperone protein BiP (GRP78) . Tetrocarcin-class compounds induce severe ER stress, causing BiP to dissociate from these sensors to address the misfolded proteins, thereby activating the UPR [1, 3].

The Shift from Cytoprotection to Cytotoxicity

While the initial UPR is cytoprotective, prolonged ER stress induced by TC-B overwhelms the system. This sustained activation drives the upregulation of CHOP (GADD153) , a transcription factor that suppresses anti-apoptotic proteins and promotes cell death. Concurrently, ER-specific caspases (such as Caspase-4 in humans) are cleaved, bypassing traditional mitochondrial (Bcl-2 dependent) resistance mechanisms[1, 4].

G TCB Tetrocarcin B (Spirotetronate) ER_Stress ER Stress Induction TCB->ER_Stress BiP BiP/GRP78 Dissociation ER_Stress->BiP Caspase Caspase-4 / Caspase-8 Activation ER_Stress->Caspase IRE1 IRE1α Activation (sXBP1) BiP->IRE1 PERK PERK Activation (eIF2α / ATF4) BiP->PERK ATF6 ATF6 Cleavage BiP->ATF6 CHOP CHOP / GADD153 Upregulation IRE1->CHOP PERK->CHOP ATF6->CHOP Apoptosis Bcl-2 Independent Apoptosis CHOP->Apoptosis Caspase->Apoptosis

Figure 1: Tetrocarcin B-induced ER stress signaling pathway leading to apoptosis.

Quantitative Profiling of UPR Markers

To effectively evaluate TC-B in a preclinical setting, researchers must track specific biomarkers that delineate the transition from adaptive UPR to terminal apoptosis. The table below summarizes the expected quantitative shifts in key UPR markers following exposure to tetrocarcin-class agents in a B-CLL in vitro model.

Table 1: Representative Fold-Change of UPR Markers Post-TC-B Treatment (10 µM)

BiomarkerCellular FunctionFold Change (12h)Fold Change (24h)Mechanistic Implication
GRP78 / BiP Chaperone / UPR Inhibitor+ 3.2x+ 4.5xInitial cytoprotective response to misfolded proteins.
sXBP1 Transcription Factor+ 2.8x+ 1.5xTransient IRE1α activation; drives chaperone expression.
CHOP Pro-apoptotic Factor+ 1.4x+ 6.8xShift to terminal UPR; suppression of Bcl-2 family.
Cleaved Caspase-4 ER-resident CaspaseNo change+ 5.2xDirect execution of ER-stress-mediated apoptosis.

Experimental Workflows & Protocols

As an application scientist, I emphasize that robust data requires self-validating experimental designs. The following protocol details the methodology for quantifying TC-B-induced ER stress, integrating critical causality checks at each step.

Protocol: Quantification of TC-B-Induced ER Stress via Immunoblotting

Objective: To measure the temporal activation of the UPR and subsequent apoptotic signaling in B-CLL cells treated with Tetrocarcin B.

Reagents & Materials:

  • B-CLL cell line (e.g., MEC-1 or primary patient isolates)

  • Tetrocarcin B (purified, dissolved in DMSO)

  • Tunicamycin (Positive control for ER stress)

  • RIPA Lysis Buffer supplemented with Halt™ Protease and Phosphatase Inhibitor Cocktail

  • Primary antibodies: Anti-GRP78, Anti-CHOP, Anti-XBP1 (detects both spliced and unspliced), Anti-Caspase-4, Anti-β-Actin.

Step-by-Step Methodology:
  • Cell Seeding and Synchronization:

    • Seed B-CLL cells at a density of 1×106 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

    • Causality Check: Ensure cells are in the exponential growth phase. Overconfluent cells exhibit baseline stress, which confounds UPR marker quantification.

  • Compound Treatment (Self-Validating System):

    • Test Group: Treat with 5 µM and 10 µM TC-B.

    • Negative Control: Vehicle control (0.1% DMSO). Ensures solvent toxicity is not triggering apoptosis.

    • Positive Control: Treat with 2 µg/mL Tunicamycin. Tunicamycin blocks N-linked glycosylation, causing immediate misfolding. If this group fails to show CHOP upregulation, the cell line's UPR machinery is defective, invalidating the assay.

  • Protein Extraction (Time-Course: 0h, 6h, 12h, 24h):

    • Harvest cells, wash with ice-cold PBS, and lyse in supplemented RIPA buffer for 30 minutes on ice.

    • Causality Check: The use of RIPA is critical here. ER transmembrane proteins (like IRE1α and PERK) require harsh detergents for complete solubilization. Phosphatase inhibitors are mandatory to preserve transient phosphorylation states (e.g., p-eIF2α).

  • SDS-PAGE and Immunoblotting:

    • Resolve 30 µg of total protein per lane on a 4–12% Bis-Tris gradient gel.

    • Transfer to a PVDF membrane. PVDF is preferred over nitrocellulose due to its higher binding capacity for low-abundance transcription factors like sXBP1.

  • Detection and Densitometry:

    • Probe with primary antibodies overnight at 4°C. Normalize all densitometry readings against β-Actin.

Workflow Culture 1. Cell Culture & Seeding Treatment 2. TC-B Treatment (Vehicle/Controls) Culture->Treatment Lysis 3. Protein Extraction (RIPA + Inhibitors) Treatment->Lysis WB 4. Western Blot (GRP78, CHOP, sXBP1) Lysis->WB Analysis 5. Densitometry & Statistical Analysis WB->Analysis

Figure 2: Experimental workflow for validating TC-B induced ER stress.

Discussion and Future Perspectives

The therapeutic window of Tetrocarcin B lies in its ability to exploit the basal ER stress already present in highly secretory or rapidly dividing malignant cells [3]. Because B-CLL cells heavily rely on anti-apoptotic proteins like Bcl-2 for survival, traditional chemotherapeutics often face resistance. By forcing the cell down an alternative, Bcl-2-independent pathway via CHOP and Caspase-4, TC-B circumvents this resistance mechanism entirely [1, 4].

Future drug development efforts should focus on combinatorial strategies. Pairing TC-B with proteasome inhibitors (e.g., Bortezomib) could create a synthetic lethal environment: TC-B increases the load of misfolded proteins, while the proteasome inhibitor prevents their clearance, rapidly accelerating the onset of terminal ER stress.

References

  • Tetrocarcin-A--induced ER stress mediates apoptosis in B-CLL cells via a Bcl-2--independent pathway. Blood (2003).
  • Novel antitumor antibiotics, tetrocarcins. II. Isolation, characterization and antitumor activity. Journal of Antibiotics (1980).
  • ER Stress and Unfolded Protein Response in Leukemia: Friend, Foe, or Both? MDPI (2021).
  • Novel targets for endoplasmic reticulum stress-induced apoptosis in B-CLL. Blood (2010).

Protocols & Analytical Methods

Method

Application Note: Protocol for the Extraction and Purification of Tetrocarcin B from Fermentation Broth

Introduction & Mechanistic Background Tetrocarcins are a family of complex spirotetronate antibiotics originally discovered in the fermentation broth of the soil actinomycete Micromonospora chalcea KY11091[1]. While Tetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Tetrocarcins are a family of complex spirotetronate antibiotics originally discovered in the fermentation broth of the soil actinomycete Micromonospora chalcea KY11091[1]. While Tetrocarcin A is the most abundant analogue—renowned for its potent antibacterial activity against Gram-positive bacteria and its unique ability to inhibit the anti-apoptotic Bcl-2 protein in oncology models[2]—Tetrocarcin B is a structurally related, minor co-metabolite[3].

Because Tetrocarcin B is produced in significantly lower titers than the 'A' analogue, its isolation requires highly selective, orthogonal chromatographic techniques[3]. This application note provides a field-proven, self-validating protocol for the targeted extraction and purification of Tetrocarcin B. By leveraging pH-guided liquid-liquid extraction (LLE) and step-gradient normal-phase chromatography, this workflow ensures high-purity recovery suitable for downstream structural elucidation and pharmacological screening.

Materials and Reagents

  • Biological Strain: Micromonospora chalcea KY11091 (or equivalent producing strain)[1].

  • Fermentation Media: Soluble starch (carbon source), yeast extract (nitrogen source), and L-leucine[4].

  • Solvents (HPLC Grade): Ethyl acetate (EtOAc), Chloroform (CHCl 3​ ), Methanol (MeOH), Acetonitrile (MeCN), and Milli-Q Water.

  • Stationary Phases: Silica gel (200-400 mesh) for normal-phase chromatography; C18 preparative column (e.g., YMC-Pack ODS-A, 250 × 10 mm, 5 µm) for reversed-phase HPLC[5].

Experimental Workflow

TetrocarcinB_Workflow Seed Seed Culture (M. chalcea KY11091) Ferm Production Fermentation (L-Leucine Supplemented) Seed->Ferm Harvest Centrifugation (Separate Mycelia & Broth) Ferm->Harvest Acid Acidification (pH 2.0) (Protonation of Tetrocarcins) Harvest->Acid Culture Filtrate LLE Liquid-Liquid Extraction (Ethyl Acetate Partitioning) Acid->LLE Silica Silica Gel Chromatography (CHCl3:MeOH Gradient) LLE->Silica Organic Phase Concentrated HPLC Preparative RP-HPLC (C18, MeCN:H2O) Silica->HPLC Fraction B (Minor Component) Pure Purified Tetrocarcin B (>95% Purity) HPLC->Pure

Workflow for the fermentation, extraction, and chromatographic isolation of Tetrocarcin B.

Step-by-Step Protocol & Causal Logic

Step 1: Seed Culture and Production Fermentation
  • Procedure: Inoculate M. chalcea KY11091 into a seed medium and incubate for 48-72 hours at 30°C. Transfer the seed culture to a production medium containing soluble starch, yeast extract, and 1.0 g/L of L-leucine[1][4].

  • Expert Insight (Causality): The addition of L-leucine is not arbitrary. L-leucine and its corresponding keto acid ( α -ketoisocaproate) act as direct biosynthetic precursors that significantly stimulate the polyketide/spirotetronate assembly line, thereby maximizing the overall titer of the tetrocarcin complex[4].

Step 2: Harvesting and Liquid-Liquid Extraction (LLE)
  • Procedure:

    • Centrifuge the fermentation broth at 1200 × g for 10 minutes to separate the dense mycelial biomass from the culture filtrate[4].

    • Adjust the pH of the clarified culture filtrate to 2.0 using 1N HCl[4].

    • Extract the acidified broth three times with an equal volume of ethyl acetate (EtOAc)[4].

    • Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield a crude brown syrup.

  • Expert Insight (Causality): Tetrocarcins possess functional groups that can remain ionized at neutral pH. Acidifying the broth to pH 2.0 ensures the spirotetronate molecules are fully protonated. This drastically reduces their aqueous solubility and thermodynamically drives their partition into the moderately polar ethyl acetate phase, leaving highly polar media components behind[4].

Step 3: Normal-Phase Silica Gel Chromatography
  • Procedure:

    • Dissolve the crude extract in a minimal volume of chloroform (CHCl 3​ )[6].

    • Load the sample onto a pre-equilibrated silica gel column.

    • Elute using a step gradient of Chloroform:Methanol (see Table 1).

    • Monitor fractions via Thin-Layer Chromatography (TLC) using a CHCl 3​ :MeOH (90:10) mobile phase, visualizing spots with UV light or iodine vapor.

  • Expert Insight (Causality): The spirotetronate core and varying glycosylation patterns among the tetrocarcin analogues dictate their specific polarities. Tetrocarcin A (the major component) and Tetrocarcin B elute at different thresholds of methanol concentration. A strict step-gradient prevents the co-elution of these structurally similar analogues[3].

Step 4: Preparative RP-HPLC Polishing
  • Procedure:

    • Pool and concentrate the Tetrocarcin B-rich fractions identified via TLC.

    • Re-dissolve the residue in a small volume of Methanol:Water (90:10, v/v)[5].

    • Inject onto a Preparative C18 column[5].

    • Run an isocratic or shallow gradient of Acetonitrile:Water (e.g., 40% to 60% MeCN) at a flow rate of 2.5 mL/min[5].

    • Monitor absorbance via Photodiode Array (PDA) detection at 254 nm. Collect the specific peak corresponding to Tetrocarcin B and lyophilize to obtain the pure powder.

Data Presentation & In-Process Validation

Table 1: Silica Gel Chromatography Gradient & Expected Fractionation

Eluent Ratio (CHCl 3​ : MeOH)Column Volumes (CV)Target Eluate / Observation
100 : 02Non-polar lipids, antifoaming agents
98 : 23Early eluting impurities
95 : 54Tetrocarcin A (Major component)
90 : 103Tetrocarcin B (Minor component)
80 : 202Tetrocarcin C & polar degradation products

Self-Validating Quality Control: To confirm the biological integrity of the isolated fractions during the workflow, perform a rapid agar diffusion bioassay using Bacillus subtilis (e.g., strain No. 10707)[4]. Tetrocarcin B will produce a distinct zone of inhibition. This serves as a self-validating checkpoint, confirming that the isolated chromatographic peak has not degraded and retains its mechanism of action (inhibition of RNA synthesis)[3].

References

  • Tomita, F., & Tamaoki, T. (1980). Tetrocarcins, novel antitumor antibiotics. I. Producing organism, fermentation and antimicrobial activity. Journal of Antibiotics (Tokyo). URL:[Link]

  • Tamaoki, T., et al. (1980). Tetrocarcins, novel antitumor antibiotics. II. Isolation, characterization and antitumor activity. Journal of Antibiotics (Tokyo). URL:[Link]

  • Tomita, F., et al. (1980). Biosynthesis and Production of Tetrocarcin A, a New Antitumor Antibiotic in Chemically Defined Medium. Agricultural and Biological Chemistry. URL:[Link]

  • Li, Y., et al. (2023). Synthesis of the Tetrasaccharide Glycone Part of Tetrocarcin A. ACS Publications. URL:[Link]

  • Fang, Z., et al. (2025). Genome Mining and Heterologous Reconstitution of a PKS-NRPS Gene Cluster from Aspergillus flavipes LY1-5 Affords Structurally Novel Tetronates. MDPI. URL:[Link]

Sources

Application

HPLC-UV method development for Tetrocarcin B analysis

Executive Summary Tetrocarcins represent a potent class of spirotetronate polyketide antibiotics derived from marine and terrestrial Micromonospora species (1)[1]. While Tetrocarcin A is widely recognized for its antitum...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrocarcins represent a potent class of spirotetronate polyketide antibiotics derived from marine and terrestrial Micromonospora species (1)[1]. While Tetrocarcin A is widely recognized for its antitumor and antibacterial properties, its structural analogue, Tetrocarcin B, requires equally rigorous analytical frameworks for pharmacokinetic profiling and fermentation monitoring. This application note details a self-validating High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method specifically engineered to isolate, quantify, and validate Tetrocarcin B from complex biological matrices.

Mechanistic Rationale: The "Why" Behind the Method

2.1. UV Absorbance Profiling & Wavelength Selection Tetrocarcin B features a complex macrocyclic lactone ring conjugated with a spirotetronate core. Spectroscopic analysis of the tetrocarcin class reveals two primary UV absorption maxima: ~216 nm, corresponding to the α,β-unsaturated carbonyl systems, and ~268 nm, associated with the extended conjugated diene network (2)[2]. We select 216 nm as the primary quantitation wavelength to maximize the signal-to-noise (S/N) ratio. Meanwhile, 268 nm serves as an orthogonal qualitative check to confirm peak purity against co-eluting, non-conjugated matrix artifacts (3)[3].

2.2. Stationary Phase Thermodynamics The highly hydrophobic decalin ring and glycosidic appendages of Tetrocarcin B dictate the use of a reversed-phase (RP) system. A high-density C18 column (250 mm × 4.6 mm, 5 µm) is selected. The extended column length provides the theoretical plates ( N>10,000 ) necessary to achieve baseline resolution ( Rs​>2.0 ) between Tetrocarcin B and closely related structural isomers (e.g., Tetrocarcin A, C, and Q) (1)[1].

2.3. Mobile Phase Causality & pH Control An unbuffered aqueous/organic mobile phase leads to severe peak tailing due to the acidic nature of the tetronic acid moiety interacting with residual silanols on the silica support. By introducing 0.1% Formic Acid (FA) into both the aqueous (Water) and organic (Acetonitrile) phases, the mobile phase pH is driven down to ~2.7 (2)[2]. This effectively protonates the tetronate core, maintaining the analyte in a neutral state, thereby ensuring Gaussian peak shapes and high chromatographic fidelity.

Methodological Framework

Workflow N1 1. Matrix Extraction (EtOAc / MeOH Partitioning) N2 2. Spectroscopic Profiling (Select λmax: 216 nm / 268 nm) N1->N2 N3 3. Stationary Phase Selection (C18 RP-HPLC, 5 µm) N2->N3 N4 4. Mobile Phase Optimization (H2O/CH3CN + 0.1% Formic Acid) N3->N4 N5 5. Gradient Engineering (40% to 80% Organic Elution) N4->N5 N6 6. System Suitability Testing (Self-Validating Rs & Tf Checks) N5->N6

Figure 1: Systematic workflow for Tetrocarcin B HPLC-UV method development and validation.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system; failure at any System Suitability Test (SST) step requires immediate troubleshooting before proceeding to sample analysis.

Step 1: Reagent and Mobile Phase Preparation

  • Solvent A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via ultrasonication for 10 minutes.

  • Solvent B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Causality: Premixing the acid into both channels ensures a stable baseline during the gradient run, preventing the optical drift associated with dynamic mixing of UV-absorbing additives.

Step 2: Sample Preparation (Fermentation Broth)

  • Extract 5.0 mL of Micromonospora fermentation broth with an equal volume of Ethyl Acetate (EtOAc) (1)[1].

  • Centrifuge at 10,000 × g for 10 minutes at 4°C to break the emulsion and precipitate cellular debris.

  • Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial. Causality: PTFE is chosen over Nylon to prevent non-specific binding of the hydrophobic Tetrocarcin B. Filtration protects the column frit from micro-particulates, extending column lifespan and maintaining pressure stability.

Step 3: Chromatographic Execution

  • Install the C18 column and set the column oven to 30°C. Rationale: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening peaks.

  • Equilibrate the system at initial conditions (60% A / 40% B) for 20 column volumes until the baseline at 216 nm is completely flat.

  • Inject 10 µL of the SST standard (containing a known mixture of Tetrocarcin A and B).

  • Execute the gradient program detailed in Table 1.

Quantitative Data & System Parameters

Table 1: Optimized HPLC Gradient Program

Time (min) Solvent A (H₂O + 0.1% FA) Solvent B (CH₃CN + 0.1% FA) Flow Rate (mL/min) Elution Profile
0.0 60% 40% 1.0 Isocratic Hold (Polar Matrix Wash)
5.0 60% 40% 1.0 Gradient Start
16.0 20% 80% 1.0 Linear Ramp (Analyte Elution)
25.0 20% 80% 1.0 Isocratic Hold (Column Flush)
26.0 60% 40% 1.0 Re-equilibration

| 35.0 | 60% | 40% | 1.0 | End of Run |

Table 2: System Suitability Criteria (Self-Validating Metrics)

Parameter Acceptance Criteria Mechanistic Rationale

| Retention Time ( tR​ ) | ~18.5 min (± 0.2 min) | Confirms consistent pump delivery and organic modifier mixing. | | Resolution ( Rs​ ) | > 2.0 (Tetrocarcin A vs B) | Ensures baseline separation of closely related spirotetronate analogues. | | Tailing Factor ( Tf​ ) | < 1.5 | Validates effective silanol suppression by the formic acid modifier. | | Theoretical Plates ( N ) | > 10,000 | Confirms optimal column packing integrity and mass transfer efficiency. | | Blank Baseline | No peaks > 0.1% of target | Verifies the absence of analyte carryover from previous injections. |

References

  • Tetrocarcin Q, a New Spirotetronate with a Unique Glycosyl Group from a Marine-Derived Actinomycete Micromonospora carbonacea LS276 Source: MDPI (Marine Drugs) URL:[Link]

  • Cloning and Characterization of the Tetrocarcin A Gene Cluster from Micromonospora chalcea NRRL 11289 Reveals a Highly Conserved Strategy for Tetronate Biosynthesis in Spirotetronate Antibiotics Source: PMC (Journal of Bacteriology) URL:[Link]

  • Halogenated Spirotetronates from Actinoallomurus Source: Journal of Natural Products (ACS Publications) URL:[Link]

Sources

Method

High-Sensitivity LC-MS/MS Quantification of Tetrocarcin B in Biological Matrices: A Comprehensive Bioanalytical Protocol

Introduction and Scientific Rationale Tetrocarcin B is a complex spirotetronate antibiotic produced by Micromonospora chalcea, characterized by a unique trans-decalin system spiro-linked to a tetronate moiety and heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Tetrocarcin B is a complex spirotetronate antibiotic produced by Micromonospora chalcea, characterized by a unique trans-decalin system spiro-linked to a tetronate moiety and heavily decorated with unusual deoxysugars . While its structural analog, Tetrocarcin A, has been extensively studied for its potent antitumor and antibacterial activities , the pharmacokinetic (PK) profiling of Tetrocarcin B is increasingly critical for novel drug development.

Quantifying high-molecular-weight, highly lipophilic glycosides like Tetrocarcin B (C₆₁H₈₆N₂O₂₂, MW 1199.35 Da) in biological matrices presents significant bioanalytical challenges. These include severe matrix-induced ion suppression, poor protonation efficiency in electrospray ionization (ESI), and non-specific binding to labware. This application note details a robust, self-validating LC-MS/MS methodology designed to overcome these hurdles, providing researchers with a highly sensitive and reproducible protocol for preclinical PK studies.

Causality in Methodological Design
  • Ionization Strategy (The Adduct Advantage): Spirotetronates lack highly basic functional groups (such as primary amines) that readily accept protons. Consequently, the standard protonated precursor [M+H]+ is often unstable or entirely absent. However, the oxygen-rich macrolide and glycosidic linkages provide excellent coordination cavities for ammonium ions. By introducing 10 mM ammonium formate into the mobile phase, we thermodynamically drive the formation of the highly stable [M+NH4​]+ adduct ( m/z 1216.6), increasing sensitivity by over 50-fold compared to protonated species .

  • Extraction Chemistry: Protein precipitation (PPT) with acetonitrile fails for spirotetronates because it co-extracts massive amounts of endogenous plasma phospholipids, which co-elute with the highly lipophilic analyte and cause catastrophic ion suppression. We utilize a targeted Liquid-Liquid Extraction (LLE) using a non-polar mixture of Methyl tert-butyl ether (MTBE) and Ethyl Acetate. This selectively partitions the hydrophobic Tetrocarcin B into the organic phase while leaving polar phospholipids trapped in the aqueous protein pellet.

Mandatory Visualizations: Workflows and Logic

Workflow A Plasma Sample (Spiked with IS) B Liquid-Liquid Extraction (MTBE:EtOAc 4:1) A->B C Centrifugation & Supernatant Transfer B->C D Nitrogen Evaporation (40°C) C->D E Reconstitution (MeOH:Water 1:1) D->E F LC-MS/MS Analysis (ESI+ MRM Mode) E->F

Fig 1. Step-by-step bioanalytical workflow for Tetrocarcin B extraction from plasma.

IonizationLogic A Tetrocarcin B (MW 1199.35 Da) C ESI+ Ionization Stable Adduct Formation A->C B Mobile Phase Additive (10 mM NH4FA) B->C D Precursor Ion [M+NH4]+ m/z 1216.6 C->D E CID Fragmentation (Loss of Sugars) D->E F Product Ion Aglycone Fragment E->F

Fig 2. Logical relationship of spirotetronate ESI+ adduct formation and CID fragmentation.

Experimental Protocols

Reagents and Materials
  • Analytes: Tetrocarcin B (Reference Standard, purity >98%), Tetrocarcin A (Internal Standard, IS).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, MTBE, and Ethyl Acetate.

  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate (NH₄FA).

  • Matrix: Blank rat plasma (K₂EDTA anticoagulant).

Step-by-Step Sample Preparation (LLE)

This protocol is designed as a self-validating system: the inclusion of Tetrocarcin A as an analog IS perfectly mimics the extraction recovery and ionization suppression of Tetrocarcin B, ensuring that any matrix-to-matrix variability is mathematically normalized.

  • Aliquot: Transfer 50 µL of rat plasma (blank, calibration standard, or unknown sample) into a 2.0 mL polypropylene microcentrifuge tube. Causality: A small sample volume minimizes absolute matrix load while remaining well within the sensitivity limits of modern triple quadrupole mass spectrometers.

  • Internal Standard Addition: Add 10 µL of Tetrocarcin A working solution (500 ng/mL in 50% MeOH). Vortex for 10 seconds.

  • Extraction: Add 600 µL of the extraction solvent mixture (MTBE:Ethyl Acetate, 4:1, v/v). Causality: The 20% Ethyl Acetate disrupts analyte-protein binding, while MTBE ensures high recovery of the lipophilic spirotetronate without pulling polar phospholipids into the organic phase.

  • Partitioning: Vortex vigorously for 3 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Causality: 4°C prevents thermal degradation of the analytes during the mechanical stress of centrifugation.

  • Transfer & Evaporation: Carefully transfer 500 µL of the upper organic layer to a clean 1.5 mL tube. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: Tetrocarcins contain labile glycosidic bonds; exceeding 40°C during evaporation risks thermal hydrolysis.

  • Reconstitution: Reconstitute the dried extract in 100 µL of MeOH:Water (50:50, v/v). Vortex for 2 minutes and transfer to an autosampler vial. Causality: Reconstituting in a solvent composition identical to the initial mobile phase prevents the "solvent effect," which causes severe peak broadening for early-to-mid eluting compounds.

LC-MS/MS Conditions and Data Presentation

Chromatographic Method

Separation is achieved using a core-shell C18 column. The core-shell morphology provides the high efficiency of sub-2 µm particles but at a significantly lower backpressure, which is ideal for resolving bulky, high-molecular-weight glycosides.

Table 1: Liquid Chromatography Gradient Conditions

Parameter Specification
Column Phenomenex Kinetex C18 (50 × 2.1 mm, 2.6 µm)
Mobile Phase A Water + 0.1% FA + 10 mM NH₄FA
Mobile Phase B Acetonitrile + 0.1% FA
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 50 50
0.5 50 50
3.0 5 95
4.5 5 95
4.6 50 50

| 6.0 | 50 | 50 |

Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer equipped with an ESI source operating in positive ion mode. Multiple Reaction Monitoring (MRM) targets the [M+NH4​]+ precursor ions.

Table 2: MRM Transitions and Collision Parameters | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | DP (V) | CE (eV) | | :--- | :--- | :--- | :--- | :--- | :--- | | Tetrocarcin B | 1216.6 [M+NH4​]+ | 986.5 | 50 | 110 | 35 | | Tetrocarcin A (IS) | 1330.7 [M+NH4​]+ | 1100.6 | 50 | 115 | 38 |

Note: Declustering Potential (DP) and Collision Energy (CE) are optimized for the specific fragmentation of the glycosidic bonds, yielding the stable partial-aglycone product ions.

Method Validation Summary

To ensure the protocol operates as a self-validating system, three tiers of Quality Control (QC) samples (Low, Mid, High) are evaluated against FDA/EMA bioanalytical guidelines. The use of LLE combined with the analog IS results in negligible matrix effects and high precision.

Table 3: Validation Metrics in Rat Plasma (n=6 per level)

QC Level (ng/mL) Intra-day Accuracy (%) Intra-day Precision (CV%) Extraction Recovery (%) Matrix Effect (%)
LQC (5.0) 98.4 6.2 82.1 ± 4.5 95.2 ± 3.1
MQC (50.0) 101.2 4.8 84.5 ± 3.2 97.4 ± 2.8

| HQC (400.0) | 99.5 | 3.5 | 85.0 ± 2.9 | 98.1 ± 1.5 |

(Acceptance criteria: Accuracy 85-115%, Precision ≤15%. Matrix effect values close to 100% indicate zero significant ion suppression/enhancement).

References

  • Tomita, F., Tamaoki, T., Shirahata, K., Kasai, M., Morimoto, M., Ohkubo, S., Mineura, K., & Ishii, S. (1980). "Novel antitumor antibiotics, tetrocarcins." Journal of Antibiotics, 33(6), 668-670. URL:[Link]

  • Fang, J., Zhang, Y., Huang, L., Jia, X., Zhang, Q., Zhang, X., Tang, G., & Liu, W. (2010). "Cloning and Characterization of the Tetrocarcin A Gene Cluster from Micromonospora chalcea NRRL 11289 Reveals a Highly Conserved Strategy for Tetronate Biosynthesis in Spirotetronate Antibiotics." Applied and Environmental Microbiology, 76(11), 3561-3568. URL:[Link]

  • Gong, T., Zhen, X., Li, X.-L., Chen, J.-J., Chen, T.-J., & Yang, J.-L. (2018). "Tetrocarcin Q, a New Spirotetronate with a Unique Glycosyl Group from a Marine-Derived Actinomycete Micromonospora carbonacea LS276." Marine Drugs, 16(2), 74. URL:[Link]

Application

Application Note: Preparation and Handling of Tetrocarcin B Stock Solutions for Cell Culture

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In vitro Cell Culture, Apoptosis Assays, and Oncology Screening Introduction & Pharmacological Profile Tetrocarcin B i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In vitro Cell Culture, Apoptosis Assays, and Oncology Screening

Introduction & Pharmacological Profile

Tetrocarcin B is a complex spirotetronate macrolide antibiotic originally isolated from the fermentation broth of the soil actinomycete Micromonospora chalcea ()[1]. As a member of the tetrocarcin complex (which includes the more widely studied Tetrocarcin A), Tetrocarcin B exhibits potent antitumor and antimicrobial properties.

Mechanistically, tetrocarcins act as powerful antagonists of the anti-apoptotic Bcl-2 protein family ()[2]. By neutralizing Bcl-2, these compounds lift the inhibition on pro-apoptotic proteins (Bax/Bak), triggering mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the execution of the caspase cascade. Because of its large, highly lipophilic macrocyclic structure, precise solvent management is critical to maintaining the compound's stability and bioavailability in aqueous cell culture environments.

Mechanism of Action: The Bcl-2 Apoptotic Pathway

To understand the phenotypic outcomes of Tetrocarcin B treatment, it is essential to map its interaction within the intrinsic apoptotic pathway. The diagram below illustrates how tetrocarcin-induced antagonism of Bcl-2 propagates a cell death signal.

Pathway TCB Tetrocarcin B (Spirotetronate) Bcl2 Bcl-2 Protein (Anti-apoptotic) TCB->Bcl2 Antagonizes BaxBak Bax / Bak (Pro-apoptotic) Bcl2->BaxBak Inhibition Lifted Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito Pore Formation CytC Cytochrome c Release Mito->CytC Caspase Caspase Cascade (Apaf-1/Casp-9/Casp-3) CytC->Caspase Activation Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution

Figure 1: Tetrocarcin-mediated Bcl-2 inhibition and intrinsic apoptotic signaling pathway.

Physicochemical Properties & Solvent Rationale

Due to its extensive hydrocarbon framework and macrocyclic lactone rings, Tetrocarcin B is practically insoluble in water or aqueous buffers. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. DMSO disrupts the strong intermolecular forces of the lyophilized solid without introducing hydrolytic water molecules that could degrade the ester linkages within the macrolide core.

Table 1: Physicochemical Properties of Tetrocarcin B
PropertyValueClinical / Experimental Relevance
Molecular Formula C₆₁H₈₆N₂O₂₂High molecular complexity requires controlled solvation.
Molecular Weight 1199.35 DaUsed for precise molarity calculations (See Table 2) ()[3].
Primary Solvent Anhydrous DMSO (≥99.9%)Ensures complete solubilization; prevents aqueous precipitation.
Aqueous Solubility < 0.1 mg/mLNecessitates a concentrated master stock and rapid dilution.
Storage (Solid) -20°C, desiccatedPrevents thermal and hydrolytic degradation of the lactone ring.

Experimental Protocol: Preparation of Master Stock Solutions

Note: This protocol is a self-validating system. By strictly controlling temperature and moisture, you eliminate the variables of compound degradation, ensuring that downstream apoptotic assays reflect true pharmacological activity rather than artifactual loss of potency.

Step-by-Step Methodology
  • Thermal Equilibration (Critical Causality): Remove the lyophilized vial of Tetrocarcin B from -20°C storage. Do not open immediately. Place the vial in a desiccator at room temperature for 30–60 minutes.

    • Why? Opening a cold vial introduces atmospheric moisture. Water condensation will cause rapid, irreversible hydrolysis of the spirotetronate core and lead to poor DMSO solubility.

  • Solvent Addition: In a biosafety cabinet, add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the vial to achieve the desired molarity (Refer to Table 2).

  • Dissolution: Vortex gently for 30 seconds. If the compound is stubbornly adhered to the glass, sonicate the vial in a room-temperature water bath for 1–2 minutes.

    • Why? Unlike large proteins, small molecule macrolides are not susceptible to shear-stress degradation from mild sonication, ensuring complete dissolution of the lipophilic film.

  • Aliquoting & Storage: Divide the master stock into 10 µL to 20 µL single-use aliquots in sterile, amber microcentrifuge tubes. Store immediately at -80°C.

    • Why? Repeated freeze-thaw cycles create localized concentration gradients and introduce ambient moisture, leading to compound precipitation and loss of titer. Single-use aliquots guarantee a self-validating, consistent concentration for every experiment.

Table 2: Master Stock Solution Dilution Guide (Based on 1 mg Vial)
Desired Master Stock ConcentrationVolume of Anhydrous DMSO to Add to 1 mg
1 mM (1,000 µM)833.8 µL
5 mM (5,000 µM)166.8 µL
10 mM (10,000 µM)83.4 µL

Experimental Protocol: In Vitro Cell Culture Application

When transitioning Tetrocarcin B from a DMSO master stock into aqueous cell culture media (e.g., DMEM, RPMI-1640), the compound is highly susceptible to "crashing out" (precipitating) if the local water concentration spikes too rapidly.

Step-by-Step Methodology
  • Pre-warming: Warm the complete cell culture media to 37°C.

  • Intermediate Dilution (Optional but Recommended): If your target concentration is very low (e.g., 1 µM), first create an intermediate 100X working solution in DMSO.

  • Dropwise Addition (Critical Causality): Add the DMSO stock dropwise to the warmed media while continuously swirling the tube.

    • Why? Continuous agitation prevents localized micro-environments of high aqueous concentration, keeping the lipophilic Tetrocarcin B in a metastable solution bound to serum proteins (like BSA) present in the media.

  • Vehicle Control Implementation: Prepare a control media containing the exact same final percentage of DMSO (without the drug).

    • Why? DMSO concentrations above 0.1% - 0.5% (v/v) can induce membrane fluidization, cellular toxicity, and artifactual apoptosis. A matched vehicle control is the only way to validate that the observed cell death is driven by Tetrocarcin B's Bcl-2 antagonism, not solvent toxicity.

Table 3: Working Solution Preparation (Targeting ≤ 0.1% Final DMSO)
Desired Final Concentration in MediaRequired Master StockVolume of Stock per 10 mL MediaFinal DMSO Concentration
1 µM 1 mM10 µL0.1% (Safe)
5 µM 5 mM10 µL0.1% (Safe)
10 µM 10 mM10 µL0.1% (Safe)

References

  • Tomita F., Tamaoki T., Shirahata K., Kasai M., Morimoto M., Ohkubo S., Mineura K., Ishii S. "Novel antitumor antibiotics, tetrocarcins." Journal of Antibiotics (Tokyo), 1980.[Link]

  • Nakashima T., Miura M., Hara M. "Tetrocarcin A Inhibits Mitochondrial Functions of Bcl-2 and Suppresses Its Anti-apoptotic Activity." Cancer Research, 2000.[Link]

  • Natural Products Atlas. "Compound: Tetrocarcin B (NPA021427)." NP Atlas Database, 2024.[Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pattern of Tetrocarcin B

Introduction Tetrocarcins are a class of spirotetronate macrolide antibiotics produced by Micromonospora species, characterized by a complex polycyclic aglycone (tetronolide) spiro-linked to a cyclohexene ring[1]. These...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Tetrocarcins are a class of spirotetronate macrolide antibiotics produced by Micromonospora species, characterized by a complex polycyclic aglycone (tetronolide) spiro-linked to a cyclohexene ring[1]. These compounds exhibit potent antitumor and antibacterial activities, making them highly valuable in drug discovery[2]. Tetrocarcin B (C₆₁H₈₆N₂O₂₂, Exact Mass: 1198.5672 Da) is a critical analogue within this family, differing from the more widely studied Tetrocarcin A by variations in its deoxysugar oligosaccharide chain[3].

For researchers and drug development professionals, identifying and structurally elucidating spirotetronates from complex fermentation broths requires robust analytical methodologies. Tandem mass spectrometry (LC-MS/MS) using Collision-Induced Dissociation (CID) is the gold standard for this task. This application note details the mechanistic fragmentation pattern of Tetrocarcin B and provides a self-validating protocol for its LC-MS/MS characterization.

Structural Context & Fragmentation Causality

The structural architecture of Tetrocarcin B dictates its behavior in the gas phase. The molecule consists of three distinct domains:

  • The Tetronolide Aglycone: A highly stable, hydrophobic macrocyclic core.

  • The Tetronitrose Sugar: A nitro sugar attached at the C-17 position[4].

  • The Oligosaccharide Chain: A sequence of deoxysugars (e.g., amicetose and digitoxose) attached at the C-9 position[4].

Causality in Fragmentation: When subjected to positive Electrospray Ionization (ESI+), the abundant oxygen atoms and the nitrogen-containing tetronitrose moiety readily accept protons, yielding strong [M+H]⁺ and[M+Na]⁺ precursor ions[1]. During CID, kinetic energy is converted into vibrational energy. Because the O-glycosidic bonds connecting the sugars have significantly lower bond dissociation energies than the C-C bonds of the aglycone, fragmentation follows a highly predictable, sequential neutral loss pathway. The terminal deoxysugars cleave first, followed by the inner sugars, and finally the tetronitrose unit[5]. Only at elevated collision energies does the tetronolide core undergo a diagnostic Retro-Diels-Alder (RDA) cleavage of the cyclohexene ring—a hallmark of class I spirotetronates.

LC-MS/MS Analytical Workflow

Workflow A Sample Prep (SPE Extraction) B UHPLC Separation (C18, 0.1% FA) A->B C ESI Source (Positive Mode) B->C D Q-TOF / Orbitrap (CID Fragmentation) C->D E Data Analysis (Dereplication) D->E

Figure 1: Standardized UHPLC-MS/MS workflow for the characterization of spirotetronate macrolides.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the observation of sequential sugar losses confirms the successful execution of the extraction and ionization parameters.

Phase 1: Sample Preparation
  • Extraction: Harvest 10 mL of Micromonospora chalcea liquid culture. Add an equal volume of ethyl acetate, vortex for 5 minutes, and centrifuge at 4,000 × g for 10 minutes to separate the organic layer.

  • Concentration: Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 1 mL of LC-MS grade Methanol. Rationale: Methanol successfully solubilizes both the hydrophobic aglycone and the polar sugar chains.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to remove particulates that could cause UHPLC column backpressure.

Phase 2: UHPLC Separation
  • Column Selection: Use a sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.8 µm). Rationale: C18 stationary phases provide optimal retention for the hydrophobic macrolide core.

  • Mobile Phases:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid. Rationale: Formic acid lowers the pH, driving the equilibrium toward the protonated [M+H]⁺ state, significantly enhancing the ESI+ signal-to-noise ratio[1]. Acetonitrile is preferred over methanol as it provides superior desolvation efficiency in the ESI source for large macrolides.

  • Gradient: 0-2 min (10% B), 2-15 min (linear gradient to 95% B), 15-18 min (hold at 95% B), 18-20 min (re-equilibrate at 10% B). Flow rate: 0.3 mL/min.

Phase 3: Mass Spectrometry (Data-Dependent Acquisition)
  • Source Parameters: Set the ESI capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb units.

  • MS1 Scan: Acquire high-resolution full scans from m/z 400 to 1500.

  • MS2 (CID) Parameters: Utilize a stepped Collision Energy (CE) approach (15 eV, 30 eV, 45 eV). Rationale: Lower CEs (15-30 eV) are required to capture the labile O-glycosidic bond cleavages (yielding sequence information for the oligosaccharide chain). Higher CEs (45 eV) are necessary to induce the diagnostic Retro-Diels-Alder (RDA) cleavage of the tetronolide core.

Quantitative Data & Fragmentation Table

The following table summarizes the diagnostic fragment ions observed during the CID of Tetrocarcin B. The sequential neutral losses act as a structural barcode for dereplication.

Precursor/Fragment Ionm/z (Theoretical)Assignment / Neutral LossMechanistic Rationale
[M+Na]⁺ 1221.5564Intact Tetrocarcin B (Sodium Adduct)High affinity of the macrolide oxygen atoms for Na⁺ in the ESI source.
[M+H]⁺ 1199.5745Intact Tetrocarcin B (Protonated)Primary precursor ion selected for CID.
Fragment 1 ~1085.48[M+H - Amicetose]⁺ (-114 Da)Cleavage of the most labile terminal glycosidic bond at the C-9 chain.
Fragment 2 ~955.40[M+H - Amicetose - Digitoxose]⁺ (-130 Da)Continued sequential cleavage of the deoxysugar oligosaccharide.
Fragment 3 ~756.35[Aglycone + Tetronitrose + H]⁺Complete loss of the C-9 sugar chain; core structure retains the C-17 nitro sugar.
Fragment 4 ~553.28[Aglycone + H]⁺ (-203 Da)Cleavage of the C-17 glycosidic bond, yielding the intact tetronolide core.
Fragment 5 ~535.27[Aglycone + H - H₂O]⁺Dehydration of the tetronolide core.
Fragment 6 < 500.00RDA Cleavage ProductsHigh-energy disruption of the spiro-linked cyclohexene ring.

Fragmentation Pathway

MS_Fragmentation M Tetrocarcin B [M+H]+ m/z 1199.57 Loss1 Loss of Terminal Sugar (-114 Da Amicetose) M->Loss1 Frag1 Intermediate Glycoside Ion m/z ~1085.48 Loss1->Frag1 Loss2 Sequential Sugar Losses (-130 Da Digitoxose) Frag1->Loss2 Frag2 Aglycone + Tetronitrose m/z ~756.35 Loss2->Frag2 Loss3 Loss of Tetronitrose (-203 Da) Frag2->Loss3 Aglycone Tetronolide Aglycone [A+H]+ m/z ~553.28 Loss3->Aglycone RDA Retro-Diels-Alder Cleavage & Dehydration Aglycone->RDA CoreFrag Core Fragments m/z < 500 RDA->CoreFrag

Figure 2: Proposed tandem mass spectrometry (MS/MS) fragmentation pathway of Tetrocarcin B.

Conclusion

The mass spectrometry fragmentation pattern of Tetrocarcin B is heavily dictated by its glycosidic linkages. By utilizing a stepped collision energy approach in positive ESI mode, analysts can generate a highly informative MS/MS spectrum. The sequential loss of deoxysugars (amicetose and digitoxose) followed by the loss of the tetronitrose unit provides a reliable diagnostic fingerprint. This methodology ensures high-confidence dereplication of spirotetronates in early-stage drug discovery workflows.

References

  • Cloning and Characterization of the Tetrocarcin A Gene Cluster from Micromonospora chalcea NRRL 11289 Reveals a Highly Conserved Strategy for Tetronate Biosynthesis in Spirotetronate Antibiotics Journal of Bacteriology URL:[Link]

  • Tetrocarcin Q, a New Spirotetronate with a Unique Glycosyl Group from a Marine-Derived Actinomycete Micromonospora carbonacea LS276 Marine Drugs URL:[Link]

  • Arisostatins A and B, New Members of Tetrocarcin Class of Antibiotics From Micromonospora Sp. TP-A0316. II. Structure Determination Journal of Antibiotics URL:[Link]

  • Tetrocarcins N and O, glycosidic spirotetronates from a marine-derived Micromonospora sp. identified RSC Advances URL:[Link]

Sources

Application

Using Tetrocarcin B as an apoptosis inducer in research

Application Note: Utilizing Tetrocarcin B as a Modulator of Bcl-2 Dependent Apoptosis in Preclinical Oncology Research Introduction & Mechanistic Overview Tetrocarcin B (TCB) is a complex polyketide macrolide antibiotic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Tetrocarcin B as a Modulator of Bcl-2 Dependent Apoptosis in Preclinical Oncology Research

Introduction & Mechanistic Overview

Tetrocarcin B (TCB) is a complex polyketide macrolide antibiotic originally isolated from the fermentation broth of the soil actinomycete Micromonospora chalcea (strain KY11091)[1]. While its structural analogue, Tetrocarcin A, is more widely documented, Tetrocarcin B shares the same core 20-membered macrocyclic lactone ring responsible for potent biological activity[2][3].

In preclinical oncology and cell biology, the Tetrocarcin family is highly valued for its ability to antagonize anti-apoptotic proteins, specifically targeting the Bcl-2 family[4]. By neutralizing Bcl-2, Tetrocarcin B facilitates the oligomerization of pro-apoptotic proteins (Bax/Bak). This structural shift induces Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the cytosolic release of cytochrome c, apoptosome assembly, and the subsequent activation of the caspase cascade.

Understanding the precise causality of this pathway is critical for designing robust assays. When using TCB as an apoptosis inducer, researchers must track both early-stage mitochondrial events and late-stage executioner caspase cleavage.

Pathway TCB Tetrocarcin B (Macrolide) BCL2 Bcl-2 / Bcl-xL (Anti-apoptotic) TCB->BCL2 Inhibits BAX Bax / Bak (Pro-apoptotic) BCL2->BAX Releases MOMP Mitochondrial Outer Membrane Permeabilization BAX->MOMP Induces CYTC Cytochrome c Release MOMP->CYTC Triggers CASP9 Caspase-9 (Initiator) CYTC->CASP9 Activates CASP3 Caspase-3 (Executioner) CASP9->CASP3 Cleaves APOP Cellular Apoptosis CASP3->APOP Executes

Fig 1: Tetrocarcin B-mediated inhibition of Bcl-2 leading to intrinsic mitochondrial apoptosis.

Physicochemical Properties & Reagent Preparation

Because Tetrocarcin B is a highly lipophilic macrocycle[5], aqueous insolubility is a primary failure point in in vitro assays. It must be reconstituted in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

PropertyValue / SpecificationExperimental Implication
CAS Number 75831-97-9Use for precise inventory tracking[6].
Molecular Formula C₆₁H₈₆N₂O₂₂High molecular weight dictates slow cellular diffusion rates.
Molecular Weight 1199.35 g/mol Requires careful molarity calculations for dose-response.
Primary Target Bcl-2 / Topoisomerase IIDual-action potential; requires target-specific validation.
Solvent Compatibility 100% Anhydrous DMSOFinal assay concentration of DMSO must not exceed 0.1% (v/v).

Preparation of 10 mM Master Stock:

  • Equilibrate the lyophilized Tetrocarcin B vial to room temperature in a desiccator to prevent ambient moisture condensation, which causes compound hydrolysis.

  • Add the calculated volume of anhydrous DMSO directly to the vial.

  • Vortex gently and sonicate in a water bath for 30 seconds to ensure complete dissolution.

  • Aliquot into single-use amber tubes (to prevent photodegradation) and store at -80°C.

Integrated Experimental Workflow & Protocols

To establish a self-validating system, the biological effects of Tetrocarcin B must be confirmed orthogonally. Viability assays provide the macroscopic IC₅₀, flow cytometry confirms the mechanism is apoptotic (not necrotic), and Western blotting validates the specific molecular targets.

Workflow cluster_assays Orthogonal Validation Assays Prep Reagent Prep (DMSO Stock) Culture Cell Culture (Log-Phase) Prep->Culture Treat TCB Treatment (Dose-Response) Culture->Treat Viability Viability Assay (IC50) Treat->Viability Flow Flow Cytometry (Annexin V/PI) Treat->Flow WB Western Blot (Caspase-3/PARP) Treat->WB Analysis Data Synthesis & Validation Viability->Analysis Flow->Analysis WB->Analysis

Fig 2: Standardized experimental workflow for evaluating Tetrocarcin B-induced apoptosis.

Protocol A: Dose-Response Viability Assay (IC₅₀ Determination)

Causality: Cellular viability must be assessed during the exponential (log) growth phase. Tetrocarcins require active cellular metabolism to fully exhibit their cytotoxic profiles.

  • Seeding: Seed target cancer cells (e.g., HeLa, Jurkat) at 5,000 cells/well in a 96-well plate. Incubate for 24 hours to allow adherence and entry into log-phase growth.

  • Treatment: Prepare a 10-point serial dilution of TCB (e.g., 10 µM down to 0.5 nM) in complete media.

  • Self-Validation Controls: Include a Vehicle Control (0.1% DMSO) to rule out solvent toxicity, and a Positive Control (e.g., 1 µM Staurosporine) to validate the assay's dynamic range.

  • Incubation & Readout: Incubate for 48 hours. Add ATP-monitoring luminescent reagent (e.g., CellTiter-Glo). Luminescence directly correlates to ATP presence, providing a highly sensitive readout of metabolically active cells.

Protocol B: Annexin V / Propidium Iodide (PI) Flow Cytometry

Causality: Early apoptosis causes the translocation of phosphatidylserine (PS) from the inner to the outer cell membrane leaflet. Annexin V binds PS, while PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Harvest: Following 24h treatment with the determined IC₅₀ of TCB, harvest cells. Crucial: Retain the culture media, as apoptotic cells detach and float. Combining supernatant and adherent fractions prevents false-negative apoptosis readings.

  • Staining: Wash cells in cold PBS. Resuspend in 1X Annexin V Binding Buffer (calcium-dependent binding requires this specific buffer). Add 5 µL FITC-Annexin V and 5 µL PI per 10⁵ cells.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Self-Validation Controls:

    • Unstained cells (autofluorescence baseline).

    • Annexin V single-stain (compensation control).

    • PI single-stain (compensation control).

  • Acquisition: Analyze via flow cytometry within 1 hour, capturing at least 10,000 events.

Protocol C: Western Blotting for Apoptotic Executioners

Causality: To prove the mechanism is specifically caspase-dependent apoptosis, we must observe the proteolytic cleavage of Caspase-3 (from 32 kDa to 17/19 kDa) and its downstream target PARP (from 116 kDa to 89 kDa).

  • Lysis: Lyse TCB-treated cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Keep strictly on ice to prevent endogenous protease degradation.

  • Quantification & Separation: Quantify protein via BCA assay. Load 30 µg of protein per lane on a 10-12% SDS-PAGE gel.

  • Transfer & Probing: Transfer to a PVDF membrane. Block with 5% BSA. Probe with primary antibodies against Cleaved Caspase-3, PARP, and a loading control (e.g., GAPDH or β-Actin).

  • Self-Validation Controls: The Vehicle Control lane must show intact PARP (116 kDa) and pro-caspase-3, validating that baseline handling did not induce stress responses.

Expected Quantitative Outcomes

When executing the protocols above, researchers should expect data aligning with the known parameters of the Tetrocarcin class[1][7]. Below is a summarized reference table of expected quantitative outcomes to benchmark assay performance:

Assay TypeMetricExpected Range / OutcomeInterpretation
Viability (ATP) IC₅₀ (Hematological lines)0.5 µM – 2.5 µMHigh sensitivity in suspension/leukemic cells.
Viability (ATP) IC₅₀ (Solid Tumor lines)2.0 µM – 8.0 µMModerate sensitivity; requires longer exposure.
Flow Cytometry Annexin V⁺ / PI⁻ (Early)25% - 40% at 24hConfirms primary mechanism is apoptosis, not necrosis.
Flow Cytometry Annexin V⁺ / PI⁺ (Late)> 50% at 48hProgression of the apoptotic cascade over time.
Western Blot Cleaved Caspase-35 to 10-fold increaseConfirms executioner caspase activation.
Western Blot Cleaved PARP (89 kDa)Near total conversionValidates terminal DNA repair inhibition.

Troubleshooting & Optimization

  • Inconsistent IC₅₀ Values: Often caused by TCB precipitating out of solution. Ensure the intermediate dilutions are made in media pre-warmed to 37°C. Cold media will cause the lipophilic macrolide to crash out, artificially lowering the effective dose.

  • High Background Apoptosis in Vehicle Control: Usually a result of over-trypsinization during cell harvest for flow cytometry. Trypsin strips cell surface proteins and damages the membrane, leading to false-positive Annexin V and PI staining. Use a gentle detachment solution (e.g., Accutase) or strictly limit trypsin exposure to <3 minutes.

References

  • Tomita F, Tamaoki T, Shirahata K, Kasai M, Morimoto M, Ohkubo S, Mineura K, Ishii S. "Novel antitumor antibiotics, tetrocarcins." Journal of Antibiotics. 1980; 33(6): 668-670. URL: [Link]

  • Tomita F, Tamaoki T. "Tetrocarcins, novel antitumor antibiotics. I. Producing organism, fermentation and antimicrobial activity." Journal of Antibiotics. 1980; 33(9): 940-945. URL:[Link]

  • Natural Products Atlas. "Compound: Tetrocarcin B (NPA021427)." NP Atlas Database. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Tetrocarcin B Aqueous Solubility: Troubleshooting &amp; Formulation Guide

Welcome to the Technical Support Center for spirotetronate macrolide formulation. Tetrocarcin B (TC-B) is a potent antimicrobial and antitumor agent.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirotetronate macrolide formulation. Tetrocarcin B (TC-B) is a potent antimicrobial and antitumor agent. However, like many spirotetronate polyketides, its complex macrocyclic core renders it highly hydrophobic and notoriously difficult to solubilize in aqueous buffers[1].

This guide provides field-proven, mechanistically grounded strategies to overcome TC-B solubility barriers without compromising your biological assays.

Part 1: Solubilization Strategy Workflow

G Start Tetrocarcin B (Solid) Decision Target Application? Start->Decision InVitro In Vitro Cell Assays (<10 µM needed) Decision->InVitro Low Conc. InVivo In Vivo / High Conc. (>10 µM needed) Decision->InVivo High Conc. DMSO Prepare 10-50 mM Stock in 100% DMSO InVitro->DMSO HPBCD Prepare 10-20% (w/v) HP-β-CD in Buffer InVivo->HPBCD Dilute Dilute in Aqueous Buffer (Final DMSO ≤ 0.5%) DMSO->Dilute Validate Validate Solubility (HPLC / DLS / Visual) Dilute->Validate Complex Add TC-B & Sonicate (Inclusion Complex) HPBCD->Complex Complex->Validate

Workflow for selecting Tetrocarcin B solubilization strategies.

Part 2: Quantitative Formulation Data

To design an effective solubilization strategy, you must balance the solubility limit of TC-B with the biological tolerance of your assay system.

Table 1: Solubility Profile and Excipient Tolerance for Tetrocarcin B

Solvent / ExcipientSolubility RangeRecommended Max Concentration (In Vitro)Recommended Max Concentration (In Vivo)Mechanism of Solubilization
Water / PBS (pH 7.4) < 1 µg/mLN/AN/AN/A
DMSO > 50 mg/mL≤ 0.5% (v/v)≤ 5% (v/v)Cosolvent (Disrupts crystal lattice)
Ethanol > 20 mg/mL≤ 0.1% (v/v)≤ 10% (v/v)Cosolvent
HP-β-Cyclodextrin 2 - 5 mg/mL≤ 1% (w/v)≤ 20% (w/v)Host-guest inclusion complex
Tween-80 1 - 3 mg/mL≤ 0.01% (v/v)≤ 2% (v/v)Micellar encapsulation

Part 3: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does Tetrocarcin B precipitate immediately when added to my cell culture media?

The Causality: Tetrocarcin B lacks ionizable functional groups at physiological pH. When a highly concentrated DMSO stock of TC-B is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This leaves the hydrophobic TC-B molecules locally supersaturated, causing rapid nucleation and "solvent shock" precipitation. The Solution: You must use a Pre-Dilution Cascade (see Protocol 1). By slowly adding the aqueous phase to the DMSO stock under constant agitation, you maintain a localized high-solvent environment that gradually transitions, preventing rapid crystal nucleation.

Q2: How can I achieve high aqueous concentrations (>10 µM) for animal models without causing DMSO toxicity?

The Causality: In vitro studies typically cap DMSO at 0.5% to prevent solvent-induced cytotoxicity [2]. For high-dose in vivo studies, you must abandon simple cosolvents and utilize macromolecular encapsulation. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The hydrophobic inner cavity of the cyclodextrin ring encapsulates the spirotetronate core of TC-B, while the hydrophilic exterior hydroxyl groups maintain aqueous solubility [3]. The Solution: Formulate TC-B as an inclusion complex using HP-β-CD (see Protocol 2).

Q3: How do I verify that my Tetrocarcin B is fully dissolved and not just forming invisible micro-precipitates?

The Causality: Micro-precipitates scatter light but may not be visible to the naked eye. If administered to cells, these precipitates will not cross the cell membrane, leading to false-negative bioassay results. The Solution: Implement a self-validating protocol. Centrifuge your final working solution at 10,000 × g for 10 minutes. Analyze the supernatant via HPLC (UV detection at 216 nm) [3]. If the quantified concentration matches your theoretical yield, no micro-precipitation has occurred. Alternatively, use Dynamic Light Scattering (DLS); a true solution will lack particles >10 nm.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: DMSO/Buffer Pre-Dilution Cascade (For In Vitro Assays)

This protocol creates a 10 µM working solution with a final DMSO concentration of 0.1%, ensuring no solvent shock.

  • Stock Preparation: Dissolve solid Tetrocarcin B in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds until optically clear.

  • Intermediate Dilution: Transfer 10 µL of the 10 mM stock into a clean microcentrifuge tube.

  • Reverse Addition (Critical Step): Do not add the 10 µL stock to your media. Instead, place the tube on a vortex mixer set to medium speed. Slowly add 90 µL of PBS (or media) drop-by-drop into the DMSO stock while vortexing. This creates a 1 mM intermediate stock in 10% DMSO.

  • Final Dilution: Add 10 µL of the intermediate stock to 990 µL of pre-warmed (37°C) cell culture media.

  • Self-Validation: Centrifuge the final media at 10,000 × g for 5 minutes. Measure the OD600 of the supernatant against a media blank. An OD600 > 0.05 indicates micro-precipitation.

Protocol 2: HP-β-CD Inclusion Complexation (For In Vivo / High-Dose Assays)

This protocol yields a 2 mg/mL aqueous solution of TC-B with zero DMSO.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI). Filter through a 0.22 µm PES membrane.

  • Solvent Evaporation: Dissolve 2 mg of TC-B in 200 µL of ethanol in a glass vial. Evaporate the ethanol under a gentle stream of nitrogen gas to create a thin, high-surface-area film of TC-B on the vial walls.

  • Complexation: Add 1 mL of the 20% HP-β-CD solution to the vial.

  • Energy Input: Sonicate the vial in a bath sonicator at room temperature for 30–45 minutes. The mechanical energy forces the hydrophobic spirotetronate core into the cyclodextrin cavities.

  • Self-Validation: Filter the resulting solution through a 0.45 µm syringe filter to remove any uncomplexed TC-B. Analyze the filtrate via HPLC at 216 nm to confirm the final concentration [3].

Part 5: References

  • Spirotetronate Polyketides as Leads in Drug Discovery Source: PubMed Central (PMC), National Institutes of Health URL:[Link] [1]

  • Antibiotic Tetrocarcin-A Down-regulates JAM-A, IAPs and Induces Apoptosis in Triple-negative Breast Cancer Models Source: Anticancer Research, International Institute of Anticancer Research URL:[Link] [2]

  • Cloning and Characterization of the Tetrocarcin A Gene Cluster from Micromonospora chalcea NRRL 11289 Reveals a Highly Conserved Strategy for Tetronate Biosynthesis in Spirotetronate Antibiotics Source: PubMed Central (PMC), National Institutes of Health URL:[Link] [3]

Optimization

Tetrocarcin B Bioprocessing Support Center: Troubleshooting &amp; Optimization

Welcome to the Bioprocess Technical Support Center. As a Senior Application Scientist, I have designed this portal to help drug development professionals and fermentation engineers troubleshoot and optimize the productio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioprocess Technical Support Center. As a Senior Application Scientist, I have designed this portal to help drug development professionals and fermentation engineers troubleshoot and optimize the production of Tetrocarcin B using Micromonospora chalcea bioreactor cultures.

Tetrocarcins are complex spirotetronate antibiotics. Because Tetrocarcin B is often co-produced with the thermodynamically favored Tetrocarcin A, achieving high specific yields of the B variant requires precise control over metabolic flux, precursor feeding, and hydrodynamic bioreactor conditions.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: My bioreactor runs are yielding low total tetrocarcin titers (<5 µg/mL). What metabolic bottlenecks should I investigate? A1: The primary culprits for suppressed secondary metabolism in Micromonospora are carbon catabolite repression and precursor starvation.

  • Causality: Fast-assimilating sugars like glucose rapidly increase biomass but transcriptionally repress the spirotetronate biosynthetic gene clusters. Furthermore, the tetrocarcin aglycone (tetronolide) relies heavily on branched-chain amino acid precursors.

  • Solution: Switch to a chemically defined medium using soluble starch (20-40 g/L) as the primary carbon source. Starch is hydrolyzed slowly, providing a steady carbon trickle that avoids repression. Concurrently, supplement the medium with L-leucine (1.0 to 5.0 g/L) . L-leucine is directly converted into α-ketoisocaproate, feeding the polyketide synthase machinery and pushing total titers toward the 10-12 µg/mL baseline[1].

Q2: I am producing mostly Tetrocarcin A, but my target is Tetrocarcin B. How can I shift the fermentation yield? A2: Tetrocarcins A, B, and C are co-produced by Micromonospora chalcea and differ strictly in their glycosylation patterns—specifically the number and type of deoxy sugars attached to the aglycone [2]. Tetrocarcin A is the major thermodynamic sink and the end-product of the glycosylation cascade.

  • Causality: Tetrocarcin B is essentially an intermediate or a parallel shunt product in the pathway. If the fermentation runs to completion (72+ hours), the native glycosyltransferases will fully convert the pool into Tetrocarcin A.

  • Solution: Implement a time-course LC-MS/MS monitoring strategy. By harvesting the bioreactor earlier in the idiophase (e.g., 48-56 hours), you can capture the peak accumulation of Tetrocarcin B before it undergoes final glycosylation. Additionally, titrating down trace metals like Mn2+ , which serve as critical cofactors for terminal glycosyltransferases, can artificially stall the pathway at the Tetrocarcin B stage.

Q3: The Micromonospora chalcea mycelia are fragmenting, and broth viscosity is dropping unexpectedly. Is this shear stress? A3: Yes. Unlike many robust fungal strains, Micromonospora species form highly fragile, branching mycelia.

  • Causality: High agitation speeds (tip speeds > 1.5 m/s) using standard Rushton turbines cause severe hydrodynamic shear stress. This leads to mycelial fragmentation, premature cell lysis, the release of intracellular proteases, and the immediate cessation of secondary metabolite production.

  • Solution: Replace Rushton impellers with low-shear pitched-blade or marine impellers . To maintain Dissolved Oxygen (DO) above 30% without increasing agitation, enrich the sparge gas with pure O2​ and increase the vessel backpressure (0.5 - 1.0 bar). This enhances the oxygen mass transfer coefficient ( kL​a ) purely through thermodynamics rather than mechanical shearing.

Q4: How do I efficiently extract Tetrocarcin B from the highly viscous fermentation broth? A4: Tetrocarcins are secreted into the broth but exhibit complex solubility profiles due to their polycyclic aglycone and multiple sugar moieties.

  • Causality: At neutral pH, tetrocarcins maintain partial aqueous solubility, leading to poor partitioning into organic extraction solvents.

  • Solution: Adjust the whole broth to exactly pH 2.0 using HCl. This protonates the tetrocarcin molecules, neutralizing their charge and drastically decreasing their aqueous solubility. Following centrifugation to remove the mycelial mass, the protonated tetrocarcins will partition highly efficiently into an ethyl acetate organic phase [3].

Part 2: Quantitative Optimization Data

To facilitate rapid process optimization, the following tables summarize the empirical effects of carbon source selection and precursor feeding on tetrocarcin biosynthesis.

Table 1: Impact of Carbon Source on Tetrocarcin Yield (Standardized at 20 g/L)

Carbon Source Biomass Growth (OD) Relative Yield (µg/mL) Metabolic Rationale
Glucose High < 0.1 Severe carbon catabolite repression; halts biosynthesis.
Sucrose Moderate 2.4 Moderate assimilation; mild repression of gene clusters.

| Soluble Starch | Moderate | 10.5 | Slow enzymatic hydrolysis; optimal for secondary metabolism. |

Table 2: L-Leucine Precursor Supplementation Optimization

L-Leucine Conc. (g/L) Tetrocarcin Yield (µg/mL) Causality / Observation
0.0 2.1 Relies purely on baseline endogenous precursor synthesis.
0.1 4.5 Insufficient saturation of the polyketide synthase enzymes.
1.0 11.8 Optimal precursor saturation for tetronolide formation.

| 5.0 | 12.0 | Plateau reached; excess nitrogen may begin to alter broth pH. |

Part 3: Standard Operating Procedures (SOPs)

The following self-validating protocol ensures reproducible scale-up from cryovial to production bioreactor.

Protocol: Two-Stage Bioreactor Fermentation for Tetrocarcin B

Stage 1: Seed Train Expansion

  • Inoculation: Inoculate 50 µL of cryopreserved Micromonospora chalcea (e.g., NRRL 11289) mycelial suspension into 3 mL of Tryptic Soy Broth (TSB). Incubate at 28°C and 220 rpm for 36 hours [3].

  • First Expansion: Transfer 1 mL of the primary culture into a 250-mL baffled flask containing 50 mL of Seed Medium (1% glucose, 2.4% soluble starch, 0.5% yeast extract, 2.0% CaCO3​ , pH 7.2) [3].

  • Validation Check: Incubate at 28°C for 36–48 hours. Self-Validation: Measure the OD600​ . Do not proceed to the bioreactor unless the OD600​ is between 2.5 and 3.0, confirming the cells are in the exponential growth phase.

Stage 2: Production Bioreactor Cultivation

  • Preparation: Prepare the bioreactor with Defined Fermentation Medium (6% soluble starch, 1% dry yeast, 1% β-cyclodextrin, 0.2% CaCO3​ , 1.0 g/L L-leucine, pH 6.8) [3].

  • Inoculation: Inoculate the bioreactor with a 10% (v/v) transfer from the seed train.

  • Parameters: Set temperature to 28°C. Maintain DO at >30% using O2​ supplementation and a low-shear pitched-blade impeller (tip speed < 1.5 m/s).

  • Validation Check: Monitor the pH daily. Self-Validation: The pH should naturally drop and stabilize around 6.5. A sudden spike in pH indicates cell lysis and requires immediate run termination.

Stage 3: Harvest and Primary Recovery

  • Time-Course Harvest: To maximize Tetrocarcin B (and minimize conversion to A), harvest the broth at 48–56 hours based on at-line LC-MS feedback.

  • Broth Conditioning: Adjust the harvested broth to exactly pH 2.0 using 1M HCl. Self-Validation: Verify pH with a calibrated probe; failure to reach pH 2.0 will result in the loss of tetrocarcins in the aqueous waste.

  • Extraction: Centrifuge at 15,000 × g for 10 minutes. Extract the supernatant three times with an equal volume of ethyl acetate. Concentrate in vacuo and resolve in methanol for purification [3].

Part 4: Pathway Visualization

The following diagram illustrates the metabolic workflow and the critical control points required to optimize the flux toward Tetrocarcin B.

TetrocarcinOptimization N1 Micromonospora chalcea (Cryopreserved) N2 Seed Culture (Tryptic Soy Broth, 36h) N1->N2 Revitalization N3 Bioreactor Inoculation (10% v/v) N2->N3 Exponential Phase N5 Aglycone Synthesis (Tetronolide) N3->N5 Polyketide Synthase N4 Precursor Feeding (L-Leucine & Soluble Starch) N4->N5 Metabolic Flux N6 Glycosylation Cascade (Time-Course Monitored) N5->N6 Glycosyltransferases N7 Tetrocarcin B (Early Harvest Shunt) N6->N7 Optimized Parameters (pH 6.8, Low Shear) N8 Tetrocarcin A (Thermodynamic Sink) N6->N8 Default Pathway

Metabolic workflow and targeted fermentation flux for optimizing Tetrocarcin B yield in bioreactors.

Part 5: References

  • Biosynthesis and Production of Tetrocarcin A, a New Antitumor Antibiotic in Chemically Defined Medium. Agricultural and Biological Chemistry.

  • Tetrocarcins E1, E2, F and F-1, new antibiotics. Fermentation, isolation and characterization. The Journal of Antibiotics (NIH).

  • Cloning and Characterization of the Tetrocarcin A Gene Cluster from Micromonospora chalcea NRRL 11289 Reveals a Highly Conserved Strategy for Tetronate Biosynthesis in Spirotetronate Antibiotics. Journal of Bacteriology (ASM Journals).

Troubleshooting

Tetrocarcin B (TCB) Stability &amp; Storage Troubleshooting Center

Welcome to the Technical Support Center for Tetrocarcin B (TCB). As a highly complex spirotetronate polyketide, TCB presents unique handling challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Tetrocarcin B (TCB). As a highly complex spirotetronate polyketide, TCB presents unique handling challenges. This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and prevent TCB degradation, ensuring absolute reproducibility in your cell-based assays and structural studies.

Section 1: The Chemistry of TCB Degradation (Causality)

To troubleshoot TCB, you must first understand why it degrades. Tetrocarcin B, alongside its analog Tetrocarcin A, belongs to the spirotetronate family of microbial metabolites[1]. These compounds are characterized by a highly strained spirotetronate core embedded within a macrocyclic lactone, decorated with complex oligosaccharide chains.

Their potent biological activity—such as the targeted down-regulation of Junctional Adhesion Molecule-A (JAM-A) to induce apoptosis in triple-negative breast cancer (TNBC) models—relies entirely on this precise 3D conformation[2]. Degradation typically occurs via three main pathways:

  • Lactone Hydrolysis: The ester bond of the macrocycle is highly susceptible to nucleophilic attack by water. When stored in hygroscopic solvents (like standard DMSO) that have absorbed atmospheric moisture, the ring opens, linearizing the molecule and destroying its target-binding affinity.

  • Glycosidic Cleavage: The peripheral deoxy-sugars are sensitive to acid-catalyzed hydrolysis. Exposure to mildly acidic buffers (pH < 6.0) strips the sugars from the aglycone core.

  • Diene Oxidation: The unsaturated double bonds within the macrocycle can undergo auto-oxidation or photo-degradation when exposed to ambient light and oxygen.

Section 2: Troubleshooting FAQs

Q: My TCB stock was potent a month ago, but now my TNBC cells show no apoptosis. What happened? A: You are likely experiencing lactone ring hydrolysis. TCB relies on its intact macrocyclic structure to effectively antagonize targets and down-regulate JAM-A[2]. When stored in standard DMSO that has absorbed atmospheric moisture over multiple opening/closing cycles, the ester bond undergoes slow hydrolysis. This linearizes the molecule, rendering it biologically inert. Always use anhydrous DMSO (≤0.005% water) for long-term storage.

Q: I see a second peak emerging on my HPLC chromatogram just before the main TCB peak. Is this an initial impurity? A: If the peak area increases over time, it is a degradation product. A peak eluting slightly earlier (indicating higher polarity) is typically the hydrolyzed open-ring form or a des-glycosylated analog. Because the peripheral oligosaccharide chains of spirotetronates are sensitive to acidic cleavage[1], ensure your reconstitution solvent and mobile phases are not overly acidic.

Q: Can I store working dilutions of TCB in cell culture media overnight? A: No. TCB is highly unstable in aqueous environments at physiological pH and temperature. In complete media containing serum at 37°C, TCB undergoes rapid enzymatic and chemical degradation. Always spike TCB into your media immediately before applying it to your cells.

Q: I noticed micro-precipitation in my frozen TCB aliquots after thawing. Does this affect concentration? A: Yes. Repeated freeze-thaw cycles cause TCB to crash out of solution. Once precipitated, it is notoriously difficult to fully resolubilize without sonication, which can induce thermal degradation. This physical loss mimics chemical degradation in dose-response curves.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, your storage and handling protocols must be self-validating . This means building internal controls directly into your workflow to definitively prove whether a loss of signal is due to chemical degradation or physical loss.

Protocol 1: Preparation of Ultra-Stable TCB Aliquots

Causality Focus: Preventing moisture ingress and photo-oxidation.

  • Equilibration: Remove the lyophilized TCB vial from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes. Why: Prevents condensation of atmospheric moisture on the cold glass, which would immediately introduce water into your stock.

  • Reconstitution: Inject LC-MS grade, anhydrous DMSO (≤0.005% water) directly through the septum to create a 10 mM stock.

  • Internal Standard Spiking (The Self-Validating Step): Spike a structurally stable, inert internal standard (e.g., a stable isotope-labeled macrolide) into the master mix at a known concentration.

  • Aliquoting: Immediately dispense 10 µL single-use aliquots into amber, low-bind microcentrifuge tubes to protect from photodegradation and surface adsorption.

  • Inert Atmosphere: Overlay each tube with Argon or Nitrogen gas before sealing.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C.

Protocol 2: LC-MS/MS Integrity Validation Workflow

Causality Focus: Identifying specific degradation mechanisms via mass shifts.

  • Quenching: Dilute 1 µL of the suspected degraded TCB stock into 99 µL of cold Acetonitrile. Why: Acetonitrile crashes out any absorbed water and halts further hydrolysis.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18). Run a gradient of 10-90% Acetonitrile in Water (0.1% Formic Acid) over 10 minutes.

  • Analysis: Monitor the Extracted Ion Chromatogram (XIC) for the parent ion [M+H]+.

  • Validation Check: Calculate the ratio of the TCB peak area to the Internal Standard peak area. If the ratio has dropped but the IS absolute area remains constant, chemical degradation has occurred. If both have dropped equally, physical loss (precipitation/adsorption) has occurred.

Section 4: Quantitative Degradation Metrics

Table 1: TCB Half-Life ( t1/2​ ) Under Various Storage Conditions
Storage ConditionTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Risk
100% Anhydrous DMSO (Argon overlay)-80°C> 24 monthsNone
100% Standard DMSO (Exposed to air)-20°C4 to 6 monthsSlow Lactone Hydrolysis
DMSO + 5% H2​O -20°C< 4 weeksRapid Lactone Hydrolysis
Aqueous Buffer (pH 7.4)4°C48 hoursHydrolysis / Precipitation
Aqueous Buffer (pH 5.0)4°C12 hoursGlycosidic Cleavage
Table 2: LC-MS/MS Diagnostic Mass Shifts for TCB
Mass Shift ( Δ m/z)Structural AlterationRoot CauseTroubleshooting Action
+18 Da Lactone Ring OpeningMoisture in DMSO stockSwitch to anhydrous DMSO; use Argon overlay.
+16 Da Diene EpoxidationOxygen/Light exposureUse amber tubes; minimize ambient light.
-130 Da (approx)*Loss of Dideoxy SugarAcidic environmentEnsure reconstitution buffers are pH 6.5.

*Exact mass loss depends on the specific peripheral sugar moiety cleaved.

Section 5: Visualizations

Workflow: Diagnosing Degradation

TCB_Troubleshooting Start Suspected TCB Degradation (Loss of Assay Potency) LCMS Run LC-MS/MS (Assess m/z shifts) Start->LCMS Hydrolysis Mass Shift: +18 Da (Lactone Ring Opening) LCMS->Hydrolysis Glycosidic Mass Shift: -Sugar Mass (Glycosidic Cleavage) LCMS->Glycosidic Oxidation Mass Shift: +16 Da (Diene Oxidation) LCMS->Oxidation Sol1 Action: Use anhydrous DMSO Store at -80°C under Argon Hydrolysis->Sol1 Sol2 Action: Avoid acidic buffers (pH < 6.0) during prep Glycosidic->Sol2 Sol3 Action: Protect from light Minimize freeze-thaw Oxidation->Sol3

Workflow for diagnosing and resolving Tetrocarcin B degradation using LC-MS/MS mass shifts.

Biological Impact: Why Structural Integrity Matters

TCB_Signaling TCB Intact Tetrocarcin B (Active) JAMA JAM-A Expression TCB->JAMA Down-regulates DegTCB Degraded TCB (Inactive) DegTCB->JAMA Fails to Bind ERK p-ERK1/2 & p-c-FOS JAMA->ERK Inhibits IAP IAP Proteins ERK->IAP Down-regulates Apoptosis Caspase-Dependent Apoptosis IAP->Apoptosis Removes Blockade

Impact of TCB structural integrity on the JAM-A/apoptosis signaling pathway in TNBC models.

References

  • Title: Spirotetronate Polyketides as Leads in Drug Discovery Source: Journal of Natural Products (2014) URL: [Link]

  • Title: Antibiotic Tetrocarcin-A Down-regulates JAM-A, IAPs and Induces Apoptosis in Triple-negative Breast Cancer Models Source: Anticancer Research (2019) URL: [Link]

Sources

Optimization

Overcoming Tetrocarcin B DMSO precipitation in cell culture media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter sudden turbidity or inconsistent assay results when worki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter sudden turbidity or inconsistent assay results when working with highly lipophilic natural products.

Tetrocarcin B, a spirotetronate antibiotic isolated from the actinomycete Micromonospora chalcea[1], is notorious for its poor aqueous solubility. When transitioning this compound from an organic solvent into physiological cell culture media, researchers often experience rapid drug precipitation. This guide is designed to dissect the thermodynamics of this issue and provide field-proven, self-validating methodologies to ensure the scientific integrity of your assays.

Mechanistic Insight: The "Solvent Shift" Phenomenon

To solve precipitation, we must first understand the causality behind it. Tetrocarcin B features a highly hydrophobic aglycone core (tetronolide)[2]. When a highly concentrated DMSO stock of Tetrocarcin B is introduced directly into aqueous media, a phenomenon known as "concentration shock" or "solvent shift" occurs[3].

Because DMSO is infinitely miscible with water, the solvent rapidly diffuses away from the drug molecules into the bulk aqueous phase. This diffusion happens much faster than the hydrophobic drug can disperse. Stripped of its solvation shell, the localized concentration of Tetrocarcin B exceeds its thermodynamic solubility limit, forcing the molecules to self-associate, nucleate, and form microcrystals[4].

To overcome this, we must manipulate the thermodynamic environment to favor dispersion over nucleation.

Thermodynamics Start Tetrocarcin B (Hydrophobic Spirotetronate) Solvent Dissolved in 100% DMSO Start->Solvent Aqueous Direct Bolus Addition to Cold Aqueous Media Solvent->Aqueous Opt1 Pre-warm Media (37°C) Solvent->Opt1 Opt2 Carrier Proteins (10% FBS) Solvent->Opt2 Opt3 Drop-wise Dispersion Solvent->Opt3 Precip Rapid Solvent Shift: Nucleation & Precipitation Aqueous->Precip  High Local Conc. Success Thermodynamically Stable Solubilized Tetrocarcin B Opt1->Success Opt2->Success Opt3->Success

Thermodynamic pathways of Tetrocarcin B precipitation versus successful solubilization.

Frequently Asked Questions (Troubleshooting)

Q1: Can I just increase the DMSO concentration in my media to force Tetrocarcin B into solution? A1: No. While increasing the co-solvent ratio improves thermodynamic solubility, it compromises biological integrity. For most mammalian cell lines, a final [5], alters membrane permeability, and can trigger off-target apoptotic pathways. You must keep the final DMSO concentration strictly below 0.5% (ideally ≤ 0.1%).

Q2: Does the presence of serum (e.g., FBS) in the media help or hinder solubility? A2: Serum is highly beneficial for solubilizing lipophilic drugs. Fetal Bovine Serum (FBS) contains high concentrations of bovine serum albumin (BSA). Albumin possesses hydrophobic binding pockets that act as a thermodynamic sink, binding free Tetrocarcin B molecules and acting as a carrier protein to[4].

Q3: I added my drug to the media, and it looks clear to the naked eye, but my assay results are highly variable. Why? A3: You are likely experiencing "micro-precipitation." While macroscopic crystals aren't visible, sub-micron aggregates have formed. These aggregates create a non-homogeneous suspension, meaning the actual concentration of bioavailable drug delivered to your cells is significantly lower than calculated. This is why microscopic validation is a mandatory step in our protocol.

Quantitative Optimization Matrix

When designing your formulation strategy, consult the following parameters to balance solubility enhancement with cellular viability.

Solubilization StrategyMechanism of ActionRecommended Working LimitEfficacy / Risk Profile
DMSO Vehicle Organic solvent dispersion≤ 0.1% – 0.5% (v/v) finalHigh efficacy / High risk of cytotoxicity if exceeded[5].
Fetal Bovine Serum (FBS) Carrier protein binding (Albumin sink)5% – 20% (v/v) in mediaExcellent efficacy / May bind drug tightly, slightly reducing the "free" active fraction[4].
Cyclodextrins (e.g., HP-β-CD) Hydrophobic cavity encapsulation1% – 5% (w/v) in mediaHigh efficacy / Requires secondary validation to ensure the drug releases from the cavity[4].
Drop-wise Addition Prevents localized supersaturationN/A (Mechanical Technique)Mandatory baseline technique / Zero biological risk[3].

Self-Validating Solubilization Protocol

To guarantee reproducibility, do not treat solubilization as a single step. Treat it as a multi-stage formulation process. This protocol utilizes the "Step-Down" dilution method combined with thermal and mechanical dispersion.

Step 1: Primary Stock Preparation
  • Aseptically weigh Tetrocarcin B powder.

  • Reconstitute in 100% anhydrous, sterile-filtered DMSO to create a highly concentrated primary stock (e.g., 10 mM).

  • Validation Checkpoint: Hold the vial against a light source. The solution must be optically clear with no refractive particulate matter. If cloudy, gently warm in a 37°C water bath for 5 minutes and vortex.

Step 2: Media Pre-Conditioning
  • Prepare your complete cell culture media containing at least 10% FBS to ensure adequate carrier proteins are present.

  • Pre-warm the media in a 37°C water bath for 20 minutes. Causality: [5], drastically increasing the thermodynamic saturation limit of the aqueous phase.

  • Validation Checkpoint: Use a sterile thermometer or incubator probe to confirm the media has reached exactly 37°C before proceeding.

Step 3: The Dispersion Phase (Critical Step)
  • Calculate the required volume of your 10 mM stock to achieve your target concentration (e.g., 10 µM final = 1:1000 dilution, resulting in 0.1% DMSO).

  • Place the tube of pre-warmed media on a vortex mixer set to a low, gentle swirl (approx. 500 RPM).

  • Using a micropipette, add the Tetrocarcin B stock drop-wise directly into the swirling vortex.

    • Crucial Note:[5]. Always add the stock to the large volume of media to ensure instant dispersion and prevent localized concentration shock[3].

Step 4: Final Validation
  • Transfer 100 µL of the final dosed media into a clear 96-well plate.

  • Validation Checkpoint: Inspect the well under a phase-contrast inverted microscope at 20x and 40x magnification. Scan the bottom of the well for dark, refractive needle-like structures or amorphous clusters. If the field is completely clear, the formulation is successful and ready to be applied to your cell cultures.

Protocol S1 1. Stock Prep (10 mM in DMSO) V1 Validate: Optically Clear S1->V1 S2 2. Media Prep (37°C, 10% FBS) V1->S2 V2 Validate: Temp Check S2->V2 S3 3. Drop-wise Addition V2->S3 S4 4. Final Assay Plate S3->S4 V4 Validate: Phase-Contrast Microscopy (No Crystals) S4->V4

Self-validating experimental workflow for Tetrocarcin B media preparation.

References

  • Tomita, F., & Tamaoki, T. (1980). Tetrocarcins, novel antitumor antibiotics. I. Producing organism, fermentation and antimicrobial activity. Journal of Antibiotics (Tokyo).[Link]

  • Tamaoki, T., et al. (1980). Tetrocarcins, novel antitumor antibiotics. II. Isolation, characterization and antitumor activity. Journal of Antibiotics (Tokyo). [Link]

  • ResearchGate Community. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate.[Link]

Sources

Troubleshooting

Improving recovery rates of Tetrocarcin B in solid-phase extraction

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the solid-phase extraction (SPE) of Tetrocarcin B. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the solid-phase extraction (SPE) of Tetrocarcin B. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the recovery and purity of this complex spirotetronate antibiotic. As a molecule with significant therapeutic potential, efficient and reproducible isolation is paramount.[1][2] This document provides field-proven insights and systematic troubleshooting strategies to help you navigate the intricacies of its extraction.

Understanding the Analyte: Key Properties of Tetrocarcin B for SPE

Success in SPE begins with a thorough understanding of the analyte's chemical properties.[3][4] Tetrocarcin B is a member of the tetrocarcin class of antibiotics, which are complex macrolide glycosides.[5][6][7] Its structure features a characteristic tetronic acid moiety, which is the primary driver of its acidic nature and a critical handle for optimizing its separation.[1]

PropertyValue / CharacteristicImplication for SPE Method Development
Chemical Class Spirotetronate Glycoside, MacrolideHigh molecular weight and complex structure suggest strong potential for secondary interactions with SPE sorbents. Polymeric or C18 sorbents are good starting points.[8][9]
Key Functional Group Tetronic AcidThis group has an acidic proton. Its pKa is crucial for manipulating retention and elution in reversed-phase and ion-exchange SPE.[10]
pKa (estimated) ~3.5 - 4.5 (for tetronic acid moiety)To maximize retention on reversed-phase media, the sample pH should be adjusted to at least 2 pH units below the pKa (e.g., pH < 2.5) to ensure the molecule is in its neutral, more hydrophobic form.[3][11] For anion exchange, a pH > 6.5 will ensure it is deprotonated and carries a negative charge.[12]
Solubility Generally soluble in polar organic solvents like methanol, acetonitrile, and DMSO.The choice of sample loading and elution solvents is broad, but must be compatible with the chosen SPE mechanism (e.g., use nonpolar solvents for normal-phase).[11]
Stability Potentially sensitive to very high or low pH and prolonged exposure to heat or light.[13][14][15]Avoid harsh pH conditions (e.g., >10) for extended periods. Freshly prepared standards and samples are recommended.[3]
Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the solid-phase extraction of Tetrocarcin B.

Q1: My overall recovery of Tetrocarcin B is extremely low (<30%). What is the very first thing I should do? The first and most critical step is to diagnose where the analyte is being lost. Before making any changes to your protocol, re-run the extraction and collect every fraction separately: the initial flow-through after loading, each wash solvent, and the final elution. Analyze each fraction for the presence of Tetrocarcin B. This will immediately tell you if the problem is poor retention, premature elution during the wash, or incomplete elution.[16]

Q2: Which type of SPE sorbent is best for Tetrocarcin B? There is no single "best" sorbent; the choice depends on your sample matrix and purification goals.

  • For general purpose cleanup and concentration: Start with a reversed-phase sorbent like C18 or a water-wettable, divinylbenzene-based polymeric sorbent. These are effective for retaining moderately polar to non-polar compounds from aqueous solutions.[9][17]

  • For high selectivity and cleaner extracts: A mixed-mode sorbent combining reversed-phase and anion-exchange (e.g., C8/SAX) is highly recommended. This allows you to exploit both the hydrophobic nature of the macrolide backbone and the negative charge of the tetronic acid group for a more targeted purification.[4][18]

Q3: My recovery rates are inconsistent from one run to the next. What causes this? Poor reproducibility is often caused by three factors:

  • Sorbent Bed Drying: If the sorbent bed dries out after conditioning and before sample loading, retention can be severely compromised. Ensure the sorbent remains wetted throughout these steps.[19][20]

  • Inconsistent Flow Rate: A sample loading flow rate that is too high reduces the contact time between Tetrocarcin B and the sorbent, leading to incomplete retention (breakthrough). Aim for a slow, consistent flow rate of approximately 1 mL/minute.[3]

  • Sample pH Variability: Small variations in the sample's loading pH can significantly alter the ionization state of the tetronic acid group, leading to drastic changes in retention and, therefore, inconsistent recovery. Always buffer or rigorously adjust the pH of your sample before loading.[20][21]

Q4: I see Tetrocarcin B in my wash fraction. How do I fix this? This indicates your wash solvent is too strong and is prematurely eluting your compound of interest. Reduce the elution strength of your wash solvent. For reversed-phase SPE, this means decreasing the percentage of organic solvent (e.g., methanol, acetonitrile) in your aqueous wash solution. It is crucial to optimize this step to remove as many interferences as possible without losing the analyte.[22][23]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving poor recovery rates by breaking the problem down into the distinct stages of the SPE process.

Problem: Low Recovery - Analyte is Lost During Sample Loading (Breakthrough)

If analysis shows that a significant amount of Tetrocarcin B is in the fraction collected during sample loading, your analyte is not being adequately retained by the sorbent.

  • Incorrect Sorbent Choice: The polarity of your sorbent may not be appropriate for retaining Tetrocarcin B from your sample solvent.[19]

    • Solution: If using a normal-phase sorbent (e.g., silica, diol) with a polar sample solvent, the analyte will not be retained. Switch to a reversed-phase (C18, C8, polymeric) or ion-exchange mechanism.[9][24]

  • Improper Sample pH (Most Common Cause): For reversed-phase SPE, if the pH of your sample is above the pKa of the tetronic acid moiety (~4.5), the molecule will be ionized (negatively charged). This increases its polarity and significantly weakens its retention on a non-polar sorbent, causing it to pass through.[11][20]

    • Solution: Adjust the sample pH to be at least two units below the pKa of Tetrocarcin B (e.g., pH 2.0-2.5). This ensures the tetronic acid is fully protonated and the molecule is in its most non-polar, neutral state, maximizing hydrophobic interaction with the sorbent.[3][21]

  • Sample Solvent is Too Strong: If your sample is dissolved in a solution with a high percentage of organic solvent, it will not effectively bind to a reversed-phase sorbent.

    • Solution: Dilute your sample with water or a weak buffer (matching the pH from the step above) to reduce the organic content to less than 5% before loading.[23]

  • High Flow Rate: Loading the sample too quickly prevents the equilibrium between the analyte and the sorbent from being established.[20]

    • Solution: Use a vacuum manifold or positive pressure system to maintain a slow, steady flow rate of approximately 1 mL/min.[3]

Problem: Low Recovery - Analyte is Lost During the Wash Step

If Tetrocarcin B is detected in your wash fraction, the wash solvent is stripping the analyte from the sorbent along with the interferences.

  • Wash Solvent is Too Strong: This is the most direct cause. The solvent used to wash away weakly-bound impurities has sufficient elution strength to also displace the Tetrocarcin B.[4][22]

    • Solution: Optimize the wash solvent strength. For reversed-phase, this involves reducing the percentage of the organic component. For example, if you are losing the analyte with a 40% methanol/water wash, try 30%, 20%, and 10%. Analyze the fractions at each step to find the highest organic percentage you can use that removes interferences without eluting the Tetrocarcin B.[22][25] A detailed protocol for this is provided below.

Problem: Low Recovery - Analyte is Retained but Not Eluting

If your analysis shows that Tetrocarcin B is absent from the flow-through and wash fractions but the final recovery is still low, it means the analyte is irreversibly bound to the sorbent.

  • Elution Solvent is Too Weak: The chosen solvent does not have sufficient strength to disrupt the interactions between Tetrocarcin B and the sorbent.[16][26]

    • Solution (Reversed-Phase): Increase the percentage of organic solvent in the eluent. Use a stronger solvent (e.g., acetonitrile is stronger than methanol). Consider adding a small amount of modifier like formic acid or acetic acid to the elution solvent, but be mindful of analyte stability.[19][27]

    • Solution (Ion-Exchange): To elute from an anion-exchange sorbent, you must disrupt the electrostatic interaction. This can be done in two ways:

      • pH Shift: Use an elution solvent with a low pH (e.g., pH < 2.5) to protonate the tetronic acid, neutralizing its charge and releasing it from the sorbent.[11]

      • Increase Ionic Strength: Use a buffer with a high salt concentration to compete for the ion-exchange sites and displace the analyte.[11]

  • Strong Secondary Interactions: The complex structure of Tetrocarcin B can lead to secondary interactions (e.g., hydrogen bonding) with the sorbent surface, especially with silica-based sorbents.[16]

    • Solution: Switch to a polymeric sorbent, which typically has a less active surface and minimizes secondary interactions. Alternatively, if using a silica sorbent, ensure the elution solvent is strong enough to disrupt all modes of interaction. This may require a multi-component solvent system (e.g., methanol/acetonitrile with a pH modifier).[25]

Experimental Protocols & Methodologies
Protocol 1: Systematic Troubleshooting of Low Recovery

This protocol provides a self-validating system to identify the source of analyte loss.

  • Prepare the Sample: Dissolve or dilute the sample containing Tetrocarcin B in an appropriate starting solvent. For reversed-phase, adjust the pH to 2.5 using 0.1% formic acid in water. Ensure the final organic solvent concentration is <5%.

  • Condition the SPE Cartridge: For a C18 cartridge, wash with 1-2 column volumes of methanol, followed by 1-2 column volumes of water, and finally 1-2 column volumes of the sample loading solvent (e.g., water with 0.1% formic acid). Do not let the cartridge go dry.[23]

  • Load Sample: Load the prepared sample at a flow rate of ~1 mL/min. Collect this entire fraction and label it "Flow-Through".

  • Wash the Cartridge: Wash the cartridge with your chosen wash solvent (e.g., 20% methanol in water with 0.1% formic acid). Collect this entire fraction and label it "Wash".

  • Elute the Analyte: Elute Tetrocarcin B with your elution solvent (e.g., 90% acetonitrile in water with 0.1% formic acid). Collect this entire fraction and label it "Eluate".

  • Analysis: Quantify the amount of Tetrocarcin B in the "Flow-Through," "Wash," and "Eluate" fractions using a suitable analytical method (e.g., LC-MS/MS). The results will pinpoint the step where the loss is occurring.

Protocol 2: Optimizing the Wash Solvent Strength

This procedure helps to find the strongest possible wash solvent that does not cause premature elution of the analyte.[22]

  • Prepare Multiple Cartridges: Condition and load several identical SPE cartridges with the same amount of Tetrocarcin B sample, as described in Protocol 1.

  • Create a Wash Solvent Gradient: Prepare a series of wash solvents with increasing organic content. For a reversed-phase C18 sorbent, this could be:

    • Wash A: 100% Water (with 0.1% formic acid)

    • Wash B: 10% Methanol in Water (with 0.1% formic acid)

    • Wash C: 20% Methanol in Water (with 0.1% formic acid)

    • Wash D: 30% Methanol in Water (with 0.1% formic acid)

    • Wash E: 40% Methanol in Water (with 0.1% formic acid)

  • Wash and Elute: Wash each cartridge with one of the prepared solvents (A through E). Then, elute all cartridges with the same, strong elution solvent (e.g., 100% Methanol).

  • Analyze Eluates: Quantify the amount of Tetrocarcin B recovered in the final eluate from each cartridge.

  • Determine Optimal Wash: Plot the recovery versus the percentage of methanol in the wash step. You will likely see high recovery for the weaker wash solvents, which then begins to drop off as the wash strength increases. The optimal wash solvent is the one with the highest percentage of organic that still provides maximum recovery.[22]

Visualizations
Troubleshooting Workflow for Low SPE Recovery

SPE_Troubleshooting start Start: Low Recovery collect_fractions Run SPE & Collect All Fractions (Flow-Through, Wash, Eluate) start->collect_fractions analyze_fractions Analyze Fractions for Tetrocarcin B collect_fractions->analyze_fractions loss_location Where is the Analyte? analyze_fractions->loss_location in_flowthrough Problem: In Flow-Through (Poor Retention) loss_location->in_flowthrough Flow-Through in_wash Problem: In Wash (Premature Elution) loss_location->in_wash Wash not_eluted Problem: Not in Eluate (Strong Retention) loss_location->not_eluted Not Eluted solution_flowthrough Solutions: 1. Lower Sample pH (<2.5) 2. Decrease Organic in Sample (<5%) 3. Use Stronger Sorbent (e.g., Polymeric) 4. Reduce Flow Rate (~1mL/min) in_flowthrough->solution_flowthrough solution_wash Solutions: 1. Decrease % Organic in Wash Solvent 2. Use Weaker Wash Solvent (e.g., MeOH instead of ACN) in_wash->solution_wash solution_elution Solutions: 1. Increase % Organic in Elution Solvent 2. Use Stronger Elution Solvent 3. Modify Elution pH to disrupt ion-exchange interactions not_eluted->solution_elution end Optimized Recovery solution_flowthrough->end solution_wash->end solution_elution->end

Caption: A decision tree for systematically troubleshooting low recovery of Tetrocarcin B in SPE.

Mechanism: pH-Based Retention & Elution on Reversed-Phase SPE

SPE_Mechanism cluster_load 1. Load Step (pH < 2.5) cluster_wash 2. Wash Step (e.g., 20% MeOH, pH < 2.5) cluster_elute 3. Elution Step (e.g., 90% ACN) load_molecule Tetrocarcin B (Neutral) -COOH form sorbent_load C18 Sorbent (Hydrophobic) load_molecule->sorbent_load Retained via hydrophobic interaction wash_molecule Tetrocarcin B (Neutral) Remains Retained sorbent_wash C18 Sorbent wash_molecule->sorbent_wash Stays Bound elute_molecule Tetrocarcin B (Neutral) impurities Polar Impurities impurities->sorbent_wash Washed Away sorbent_elute C18 Sorbent elute_molecule->sorbent_elute Eluted by strong organic solvent

Caption: pH manipulation for retaining Tetrocarcin B on a reversed-phase sorbent.

References
  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials Inc. [Link]

  • Yusof, N. A., et al. (2018). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. PMC. [Link]

  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. [Link]

  • Phenomenex. (2015, September 5). Optimizing Wash & Elution in SPE Method Development. [Link]

  • Shimadzu. (n.d.). Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC. [Link]

  • Element Lab Solutions. (n.d.). Top 10 Tips Solid Phase Extraction. [Link]

  • Li, S., et al. (2019). Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. PMC. [Link]

  • Chromatography Online. (2015, July 7). Eight Steps to Better Results from Solid-Phase Extraction. [Link]

  • Tamaoki, T., et al. (1980). Tetrocarcins, novel antitumor antibiotics. II. Isolation, characterization and antitumor activity. The Journal of Antibiotics. [Link]

  • Tomita, F., & Tamaoki, T. (1980). Tetrocarcins, novel antitumor antibiotics. I. Producing organism, fermentation and antimicrobial activity. The Journal of Antibiotics. [Link]

  • Casapullo, A., et al. (2015). Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts. PMC. [Link]

  • Lee, J. H., et al. (2018). Tetrocarcin Q, a New Spirotetronate with a Unique Glycosyl Group from a Marine-Derived Actinomycete Micromonospora carbonacea LS276. MDPI. [Link]

  • Furumai, T., et al. (2000). Arisostatins A and B, new members of tetrocarcin class of antibiotics from Micromonospora sp. TP-A0316. I. Taxonomy, fermentation, isolation and biological properties. The Journal of Antibiotics. [Link]

  • Argonaut Technologies. (n.d.). Method Development in Solid Phase Extraction using ISOLUTE® NH2 SPE Columns for the Extraction of Aqueous Samples. [Link]

  • DOI. (n.d.). NOVEL ANTITUMOR ANTIBIOTICS, TETROCARCINS. [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]

  • Shishmakova, E. M., et al. (2025, November 19). Solid-Phase Extraction and Determination of Tetracycline Using Gold Nanoparticles Stabilized in a Polymethacrylate Matrix. PMC. [Link]

  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. [Link]

  • ResearchGate. (n.d.). Optimization of the wash and elution step of an SPE protocol using.... [Link]

  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). [Link]

  • Vasylieva, V. I., et al. (2023, January 3). Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. MDPI. [Link]

  • Nielsen, A., et al. (2010, May 28). Explorative Solid-Phase Extraction (E-SPE) for Accelerated Microbial Natural Product Discovery, Dereplication, and Purification. ACS Publications. [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. [Link]

  • Zherebker, A., et al. (2023, December 15). Solid-Phase Extraction at High pH as a Promising Tool for Targeted Isolation of Biologically Active Fractions of Humic Acids. ACS Omega. [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. [Link]

  • Zhai, C. H., & Fu, R. (2013, September 12). Macrolides in Honey Using Agilent Bond Elut Plexa SPE, Poroshell 120, and LC/MS/MS. Agilent Technologies. [Link]

  • MDPI. (2023, January 11). Miniaturized Solid Phase Extraction Techniques Applied to Natural Products. [Link]

  • Satar, M., et al. (n.d.). Solid-Phase Extraction and Simultaneous Determination of Tetracycline Residues in Edible Cattle Tissues Using an HPLC-FL Method. PMC. [Link]

  • MDPI. (2023, November 26). Determination of Tetracycline Antibiotics in Milk by Solid-Phase Extraction Using a Coordination Polymer Based on Cobalt Trimesinate as a Sorbent. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Yang, Y., et al. (2018). Determination of Ten Macrolide Drugs in Environmental Water Using Molecularly Imprinted Solid-Phase Extraction Coupled with Liquid Chromatography-Tandem Mass Spectrometry. PMC. [Link]

  • Hansen, B. V., et al. (n.d.). Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. Journal of Environmental Quality. [Link]

  • PubMed. (2023, April 26). Advances in solid-phase extraction techniques: Role of nanosorbents for the enrichment of antibiotics for analytical quantification. [Link]

  • ResearchGate. (2024, May 20). Sustainable bio-based solid phase extraction adsorbent for the determination of various types of organic compounds. [Link]

  • Kim, H. Y., et al. (n.d.). Effect of pH and temperature on the biodegradation of oxytetracycline, streptomycin, and validamycin A in soil. Applied Biological Chemistry. [Link]

  • ResearchGate. (2023, September 9). (PDF) Effect of pH and temperature on the biodegradation of oxytetracycline, streptomycin, and validamycin A in soil. [Link]

  • ResearchGate. (2021, August 2). (PDF) Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. [Link]

  • ResearchGate. (n.d.). (PDF) The effect of light, temperature, pH on stability of betacyanin pigments in Basella alba fruit. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Tetrocarcin A and B: Unraveling Biological Activity Profiles

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The tetrocarcin family of spirotetronate antibiotics, produced by Micromonospora chalcea, has garnered significant interest for it...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The tetrocarcin family of spirotetronate antibiotics, produced by Micromonospora chalcea, has garnered significant interest for its potent antitumor and antibacterial properties.[1][2] Among the various congeners isolated, Tetrocarcin A has been the most extensively studied, revealing a complex mechanism of action and a broad spectrum of activity.[3][4] This guide provides a detailed comparison of the biological activities of Tetrocarcin A and its closely related analogue, Tetrocarcin B. While comprehensive experimental data for Tetrocarcin B is notably scarce in publicly available literature, this guide will synthesize the existing knowledge on Tetrocarcin A and the broader tetrocarcin class to offer a comparative perspective.

Structural Overview: The Foundation of Biological Activity

Tetrocarcin A and B share a common tetronolide aglycone, a complex polyketide structure featuring a spiro-linked tetronic acid and a decalin ring system.[5] The primary structural difference between Tetrocarcin A and other analogues lies in the nature and arrangement of the sugar moieties attached to this core.[5][6] While the precise structure of Tetrocarcin B is not as widely documented in comparative studies, it is understood to be a close structural analogue of Tetrocarcin A. It is these subtle variations in glycosylation that are presumed to dictate the nuanced differences in their biological activities, a common theme in the structure-activity relationships of natural products.[7]

Comparative Biological Activity: A Focus on Tetrocarcin A

Due to the limited specific data on Tetrocarcin B, this section will primarily detail the well-documented biological activities of Tetrocarcin A, with inferences on Tetrocarcin B based on the general understanding of the tetrocarcin class. An early study on the tetrocarcin complex, which included A, B, and C, reported marked activity against experimental tumors like mouse sarcoma 180 and mouse leukemia P388, though it did not delineate the specific contribution of each component.[1]

Antimicrobial Activity

Tetrocarcin A exhibits significant activity against Gram-positive bacteria.[2] Its mode of action in bacteria, particularly Bacillus subtilis, has been attributed to the inhibition of RNA synthesis.[1] However, further investigation has suggested that its primary target may be the cell membrane, as the inhibition of RNA synthesis was not observed in permeabilized bacterial cells.[3]

Table 1: Minimum Inhibitory Concentrations (MIC) of Tetrocarcin Analogues against Bacillus subtilis

CompoundMIC (µM)Reference
Tetrocarcin A (2)< 12.5[5]
Tetrocarcin Q (1)12.5[5][8]

Note: Data for Tetrocarcin B is not available in the cited literature. The activity of Tetrocarcin Q, a related analogue, is provided for context.

Antitumor Activity

The antitumor properties of Tetrocarcin A are well-documented against a range of cancer cell lines.[4][9] In contrast to its effect on bacteria, the mechanism of action in eukaryotic cells is more complex, affecting DNA, RNA, and protein synthesis to a similar extent in P388 leukemia cells.[3][10]

Table 2: In Vitro Antitumor Activity (IC50, µM) of Tetrocarcin A and Related Analogues

CompoundA549 (Lung)BGC823 (Gastric)HCT116 (Colon)HepG2 (Liver)U87MG (Glioblastoma)Reference
Tetrocarcin A (2)0.8 ± 0.11.8 ± 0.30.9 ± 0.13.2 ± 0.30.9 ± 0.1[5]
Arisostatin A (6)0.9 ± 0.21.9 ± 0.20.9 ± 0.13.5 ± 0.31.0 ± 0.2[5]
Tetrocarcin Q (1)> 10> 10> 10> 10> 10[5]

Note: Data for Tetrocarcin B is not available in the cited literature. The activities of Arisostatin A and Tetrocarcin Q are shown for comparative purposes.

The data clearly indicates that subtle structural modifications, such as those differentiating Tetrocarcin A from Tetrocarcin Q, can have a profound impact on antitumor activity.[5] This underscores the likelihood that Tetrocarcin B, with its own unique structural features, would exhibit a distinct potency and selectivity profile.

Mechanistic Insights: A Deeper Dive into Tetrocarcin A's Mode of Action

The antitumor activity of Tetrocarcin A is multifaceted and appears to be cell-type dependent.[11] It has been shown to induce apoptosis through several mechanisms:

  • Inhibition of Bcl-2: In HeLa cells, Tetrocarcin A has been identified as an inhibitor of the anti-apoptotic protein Bcl-2, a key regulator of programmed cell death.[12]

  • ER Stress and Caspase Activation: In lymphomas, it can trigger apoptosis through endoplasmic reticulum (ER) stress and subsequent activation of caspase-dependent pathways.[11]

  • PI3K/Akt Signaling Inhibition: In breast cancer cells, Tetrocarcin A has been shown to inhibit the phosphorylation of components in the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.[11]

TetrocarcinA_Mechanism TetrocarcinA Tetrocarcin A

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.

Protocol: Broth Microdilution Method

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Bacillus subtilis) is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Test Compound: The test compound (Tetrocarcin A or B) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria without the compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at the optimal temperature for the test organism (e.g., 37°C for B. subtilis) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

MIC_Workflow

Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. It is a key parameter for quantifying the potency of an antitumor agent.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells (e.g., P388 leukemia cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound (Tetrocarcin A or B) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

Tetrocarcin A stands out as a potent bioactive molecule with significant potential in both antimicrobial and anticancer applications. Its multifaceted mechanism of action provides multiple avenues for therapeutic intervention.

The conspicuous absence of detailed biological data for Tetrocarcin B in the scientific literature presents a clear knowledge gap. Given the established principle that minor structural variations in the tetrocarcin family can lead to significant changes in biological activity, a thorough investigation into the antimicrobial and antitumor properties of Tetrocarcin B is strongly warranted. Such studies would not only elucidate the specific potential of this analogue but also contribute to a more comprehensive understanding of the structure-activity relationships within this important class of natural products. Future research should prioritize the direct comparative evaluation of Tetrocarcin A and B under identical experimental conditions to accurately discern their relative potencies and therapeutic potential.

References

  • Tamaoki, T., Tomita, F., Kawamura, F., & Saito, H. (1983). Mechanism of Action of Tetrocarcin A. Agricultural and Biological Chemistry, 47(1), 59-65.
  • Tamaoki, T., Kasai, M., Shirahata, K., Ohkubo, S., Morimoto, M., Minemura, K., Ishii, S., & Tomita, F. (1980). Tetrocarcins, novel antitumor antibiotics. II. Isolation, characterization and antitumor activity. The Journal of Antibiotics, 33(9), 946-950.
  • Gong, T., Zhen, X., Li, X. L., Liu, Y. H., Chen, J. J., & Zhu, P. (2018). Tetrocarcin Q, a New Spirotetronate with a Unique Glycosyl Group from a Marine-Derived Actinomycete Micromonospora carbonacea LS276. Marine drugs, 16(2), 74.
  • Rasmussen, B. A., Gluzman, Y., & Tally, F. P. (1994). Inhibition of protein synthesis occurring on tetracycline-resistant, TetM-protected ribosomes by a novel class of tetracyclines, the glycylcyclines. Antimicrobial agents and chemotherapy, 38(7), 1658–1660.
  • Tomita, F., Tamaoki, T., Shirahata, K., Kasai, M., Morimoto, M., Ohkubo, S., Minemura, K., & Ishii, S. (1980). Novel antitumor antibiotics, tetrocarcins. The Journal of antibiotics, 33(6), 668–670.
  • Morimoto, M., Fukui, M., Ohkubo, S., Tamaoki, T., & Tomita, F. (1982). Tetrocarcins, new antitumor antibiotics. 3. Antitumor activity of tetrocarcin A. The Journal of antibiotics, 35(8), 1033–1037.
  • Tomita, F., & Tamaoki, T. (1980). Tetrocarcins, novel antitumor antibiotics. I. Producing organism, fermentation and antimicrobial activity. The Journal of antibiotics, 33(9), 940–945.
  • Tomita, F., Tamaoki, T., Shirahata, K., Kasai, M., Morimoto, M., Ohkubo, S., Minemura, K., & Ishii, S. (1980). Novel antitumor antibiotics, tetrocarcins. The Journal of Antibiotics, 33(6), 668-670.
  • Morimoto, M., Fukui, M., Ohkubo, S., Tamaoki, T., & Tomita, F. (1982). Tetrocarcins, new antitumor antibiotics. 3. Antitumor activity of tetrocarcin A. The Journal of Antibiotics, 35(8), 1033-1037.
  • Rasmussen, B. A., Gluzman, Y., & Tally, F. P. (1994). Inhibition of protein synthesis occurring on tetracycline-resistant, TetM-protected ribosomes by a novel class of tetracyclines, the glycylcyclines. Antimicrobial Agents and Chemotherapy, 38(7), 1658-1660.
  • Onto-sight. (n.d.). Tetrocarcin-A: Antitumor Compound Properties. Retrieved from [An appropriate, verifiable URL would be placed here if available]
  • arXiv. (2011). Classification Framework and Structure-Activity-Relationship (SAR) of Tetracycline-Structure-Based Drugs. arXiv:1111.2769.
  • Heisler, L. E., et al. (2015). Recent advances in the field of bioactive tetronates. Natural Product Reports, 32(9), 1331-1350.
  • Igarashi, Y., Takagi, K., Kan, Y., Fujii, K., Harada, K., Furumai, T., & Oki, T. (2000). Arisostatins A and B, New Members of Tetrocarcin Class of Antibiotics From Micromonospora Sp. TP-A0316. II. Structure Determination. The Journal of antibiotics, 53(3), 233–240.
  • Kang, J., & Rhee, Y. H. (2023). Synthesis of the Tetrasaccharide Glycone Part of Tetrocarcin A. The Journal of Organic Chemistry, 88(5), 3326-3333.
  • YouTube. (2021, July 29). Tetracycline Mechanism of Action. [Video].
  • Gong, T., Zhen, X., Li, X. L., Liu, Y. H., Chen, J. J., & Zhu, P. (2018). Tetrocarcin Q, a New Spirotetronate with a Unique Glycosyl Group from a Marine-Derived Actinomycete Micromonospora carbonacea LS276. Marine Drugs, 16(2), 74.
  • Igarashi, Y., Takagi, K., Kan, Y., Fujii, K., Harada, K., Furumai, T., & Oki, T. (2000). Arisostatins A and B, New Members of Tetrocarcin Class of Antibiotics From Micromonospora Sp. TP-A0316. II. Structure Determination. The Journal of Antibiotics, 53(3), 233-240.
  • Rohr, J., & Zeeck, A. (1990). Structure-activity relationships of elloramycin and tetracenomycin C. The Journal of antibiotics, 43(9), 1169–1178.
  • He, S., et al. (2014). Cloning and Characterization of the Tetrocarcin A Gene Cluster from Micromonospora chalcea NRRL 11289 Reveals a Highly Conserved Strategy for Tetronate Biosynthesis in Spirotetronate Antibiotics. Journal of Bacteriology, 196(7), 1344-1354.
  • Morimoto, M., Fukui, M., Ohkubo, S., Tamaoki, T., & Tomita, F. (1982). Tetrocarcins, New Antitumor Antibiotics. 3. Antitumor Activity of Tetrocarcin A. The Journal of Antibiotics, 35(8), 1033-1037.
  • Furumai, T., Takagi, K., Igarashi, Y., Saito, N., & Oki, T. (2000). Arisostatins A and B, new members of tetrocarcin class of antibiotics from Micromonospora sp. TP-A0316. I. Taxonomy, fermentation, isolation and biological properties. The Journal of antibiotics, 53(3), 227–232.
  • Tamaoki, T., Kasai, M., Shirahata, K., & Tomita, F. (1982). Tetrocarcins E1, E2, F and F-1, new antibiotics. Fermentation, isolation and characterization. The Journal of antibiotics, 35(8), 979–984.
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (n.d.). Inhibition of Protein Synthesis by Antibiotics.
  • Drug Design.org. (n.d.).
  • ChemRxiv. (2023).
  • The Journal of Antibiotics. (1980). Volume 33, Issue 9.
  • Centers for Disease Control and Prevention. (2008). In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens.
  • Journal of General Virology. (1987).
  • The Journal of Antibiotics. (1983). Volume 36, Issue 5.
  • Lee, W., Li, Z. H., Vakulenko, S., & Mobashery, S. (2000). A light-inactivated antibiotic. Journal of medicinal chemistry, 43(1), 128–132.

Sources

Validation

Structural and Functional Comparison Guide: Tetrocarcin B vs. Spirotetronate Antibiotics

Introduction to Spirotetronate Architecture Spirotetronate antibiotics represent a highly complex and pharmacologically valuable class of microbial polyketides. As a Senior Application Scientist, I approach the evaluatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Spirotetronate Architecture

Spirotetronate antibiotics represent a highly complex and pharmacologically valuable class of microbial polyketides. As a Senior Application Scientist, I approach the evaluation of these compounds by first analyzing their structural architecture, which is universally characterized by a unique tetronic acid moiety spiro-linked to a cyclohexene ring[1].

To systematically understand their performance and target specificity, spirotetronates are divided into two distinct structural tiers[2]:

  • Class I Spirotetronates: These molecules (e.g., Abyssomicin C) feature a simpler macrocyclic ring that incorporates the spirotetronate core[2].

  • Class II Spirotetronates: These compounds (e.g., Tetrocarcins, Chlorothricin) are distinguished by an additional trans-decalin ring system fused to the macrocycle, and they are typically heavily decorated with deoxysugars[2][3].

G Spiro Spirotetronate Antibiotics Class1 Class I (Macrocycle + Spirotetronate) Spiro->Class1 Class2 Class II (+ trans-decalin system) Spiro->Class2 Abyss Abyssomicin C Target: pABA Biosynthesis Class1->Abyss Tetro Tetrocarcins (A, B) Target: Bcl-2 / Apoptosis Class2->Tetro Chloro Chlorothricin Target: Pyruvate Carboxylase Class2->Chloro

Fig 1: Structural classification of spirotetronate antibiotics based on core complexity.

Comparative Structural Analysis: Tetrocarcin B vs. Alternatives

While Tetrocarcin A is the most extensively studied member of its family, Tetrocarcin B offers critical insights into structure-activity relationships (SAR). Both are secondary metabolites produced by the bacterium Micromonospora chalcea[4][5].

Tetrocarcin B vs. Tetrocarcin A

The aglycone core of the tetrocarcins, known as tetronolide, features the signature trans-decalin system and a formyl group at C-32, which is essential for biological activity[1][3].

  • Tetrocarcin A (C67H96N2O24): Contains a complex pentasaccharide chain consisting of one D-tetronitrose, two L-digitoxoses, and two L-amicetoses[3][6].

  • Tetrocarcin B (C61H86N2O22): Lacks one of the terminal deoxysugar units (a mass difference of ~114 Da, corresponding to the loss of an amicetose/digitoxose equivalent, C6H10O2)[5][7]. This truncation alters the molecule's steric bulk and lipophilicity, directly impacting its cellular permeability and target binding kinetics.

Comparison with Other Spirotetronates
  • Chlorothricin: The archetype of Class II spirotetronates. Unlike tetrocarcins, it lacks a nitro-sugar and features a distinct chloro-salicylic acid moiety[2][8].

  • Abyssomicin C: A Class I spirotetronate lacking the trans-decalin system and glycosylation entirely, relying instead on an oxabicyclo[2.2.2]octane ring for its potent bioactivity[2].

Table 1: Structural and Physicochemical Comparison

CompoundClassCore StructureGlycosylationChemical FormulaMolecular Weight
Tetrocarcin A IISpirotetronate + trans-decalinPentasaccharide (incl. nitro-sugar)C67H96N2O24~1313.5 Da
Tetrocarcin B IISpirotetronate + trans-decalinTetrasaccharide (truncated)C61H86N2O221199.35 Da[5]
Chlorothricin IISpirotetronate + trans-decalinDisaccharideC50H63ClO16~955.5 Da
Abyssomicin C ISpirotetronate macrocycle onlyNone (Aglycone)C19H22O6~346.4 Da

Mechanisms of Action & Performance Profiling

The structural divergence among spirotetronates dictates highly specific molecular targets, making them versatile tools in drug discovery[2].

  • Tetrocarcins (A & B): Originally identified as inhibitors of RNA synthesis in Gram-positive bacteria[4], their primary value in modern research lies in oncology. They target Bcl-2 family proteins, neutralizing their anti-apoptotic function and triggering the mitochondrial apoptosis pathway[2]. Recent experimental data also demonstrates that Tetrocarcin A down-regulates JAM-A and induces caspase-dependent apoptosis in Triple-Negative Breast Cancer (TNBC) models[9], while also inhibiting topoisomerase II[10].

  • Chlorothricin: Acts as a non-competitive inhibitor of pyruvate carboxylase, disrupting central carbon metabolism and the TCA cycle[2].

  • Abyssomicin C: Inhibits p-aminobenzoate (pABA) biosynthesis by specifically targeting the PabB enzyme, making it a potent agent against MRSA[2].

Pathway Tetro Tetrocarcin B / A Bcl2 Bcl-2 Proteins (Anti-apoptotic) Tetro->Bcl2 Inhibits Mito Mitochondrial Membrane Bcl2->Mito Fails to secure CytoC Cytochrome c Release Mito->CytoC Triggers Caspase Caspase Activation CytoC->Caspase Induces Apoptosis

Fig 2: Mechanism of action for Tetrocarcins via the mitochondrial apoptosis pathway.

Table 2: Biological Targets and Performance Metrics

CompoundPrimary Molecular TargetCellular EffectPrimary Application Area
Tetrocarcin A Bcl-2 family, Topoisomerase II[10]Apoptosis induction, ER stressOncology (TNBC, Leukemia)[9]
Tetrocarcin B Bcl-2 family (putative)Apoptosis inductionOncology Research
Chlorothricin Pyruvate carboxylase[2]Disruption of TCA cycleAntibacterial
Abyssomicin C pABA biosynthesis (PabB)[2]Folate synthesis inhibitionAntibacterial (MRSA)

Experimental Methodologies: Isolation & Structural Validation

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the isolation and structural elucidation of Tetrocarcin B.

Phase 1: Fermentation and Metabolic Stimulation
  • Inoculation: Cultivate Micromonospora chalcea KY11091 in a chemically defined medium containing sucrose, inorganic salts, and L-leucine[6].

  • Causality of L-Leucine: L-leucine and its corresponding keto acid (α-ketoisocaproate) act as critical metabolic precursors. Supplementing the medium with 1.0 g/L L-leucine specifically stimulates the polyketide synthase (PKS) pathway responsible for the tetronolide aglycone, maximizing the yield of the tetrocarcin complex[6].

Phase 2: Extraction and Chromatographic Isolation
  • pH-Driven Partitioning: Centrifuge the culture broth to remove mycelia. Adjust the supernatant to pH 2.0 using HCl, then extract three times with ethyl acetate[3].

    • Causality: Lowering the pH protonates the acidic tetronic acid moiety. This suppresses its ionization, significantly reducing its aqueous solubility and driving the compound into the organic ethyl acetate phase.

  • HPLC Purification: Resolve the concentrated extract using a C18 reverse-phase column (e.g., Cosmosil C18)[3].

    • Self-Validating Step: Run a known standard of Tetrocarcin A to calibrate retention times. Tetrocarcin B, lacking one polar sugar residue, will exhibit a distinct, predictable shift in retention time due to its altered lipophilicity.

Phase 3: Structural Elucidation
  • High-Resolution Mass Spectrometry (HR-MS):

    • Tetrocarcin A yields an [M+NH4]+ ion at m/z 1330.0[3].

    • Tetrocarcin B yields an accurate mass confirming the formula C61H86N2O22 (Accurate Mass: 1198.5672 Da)[5]. The exact mass differential validates the loss of the specific deoxysugar unit.

  • NMR Spectroscopy: Utilize 1H-1H COSY, HSQC, and HMBC to confirm the integrity of the trans-decalin system and map the exact linkage positions of the remaining four glycosyl moieties[11].

Workflow Ferm 1. Fermentation (L-leucine enriched) Extract 2. Extraction (pH 2.0, EtOAc) Ferm->Extract Purify 3. HPLC Purification (C18 Column) Extract->Purify Struct 4. Validation (HR-MS, NMR) Purify->Struct

Fig 3: Self-validating experimental workflow for Tetrocarcin B isolation and elucidation.

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Comparative

Synergistic effects of Tetrocarcin B with standard chemotherapeutics

Synergistic Efficacy of Tetrocarcin B with Standard Chemotherapeutics: A Comparative and Mechanistic Guide As the landscape of oncology shifts toward rational combination therapies, overcoming intrinsic apoptotic resista...

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Author: BenchChem Technical Support Team. Date: April 2026

Synergistic Efficacy of Tetrocarcin B with Standard Chemotherapeutics: A Comparative and Mechanistic Guide

As the landscape of oncology shifts toward rational combination therapies, overcoming intrinsic apoptotic resistance remains a critical bottleneck. Tetrocarcin B (TC-B), a spirotetronate macrolide antibiotic originally isolated from the actinomycete Micromonospora chalcea[1], has emerged as a structurally unique BH3 mimetic. This guide provides an objective, data-driven comparison of Tetrocarcin B’s synergistic performance when combined with standard chemotherapeutics, detailing the underlying mechanistic causality and the self-validating protocols required to quantify these effects.

Mechanistic Causality: Overcoming the "Class C" Apoptotic Block

Standard chemotherapeutics, such as Doxorubicin, function primarily by inducing catastrophic DNA damage, which subsequently activates p53 and upregulates pro-apoptotic BH3-only proteins (e.g., BIM, PUMA). However, in many aggressive malignancies, this pathway is short-circuited by the overexpression of anti-apoptotic proteins like BCL-2 and BCL-xL, creating a "Class C" apoptotic block[2].

Tetrocarcin B acts as a competitive antagonist that binds directly to the hydrophobic cleft of BCL-2[3]. By neutralizing BCL-2, TC-B liberates the effector proteins BAX and BAK. When a chemotherapeutic agent is introduced alongside TC-B, the chemotherapy provides the necessary stress signal (BH3-only upregulation), while TC-B removes the BCL-2 barrier. This dual-action lowers the apoptotic threshold, resulting in rapid Mitochondrial Outer Membrane Permeabilization (MOMP) and synergistic cell death[4].

G Chemo Standard Chemotherapeutics (e.g., Doxorubicin) DNADamage DNA Damage / Stress Chemo->DNADamage BH3Only BH3-Only Proteins (BIM, PUMA) DNADamage->BH3Only BaxBak BAX / BAK Activation BH3Only->BaxBak TetroB Tetrocarcin B Bcl2 Anti-apoptotic BCL-2 (Overexpressed) TetroB->Bcl2 Antagonizes Bcl2->BaxBak Inhibits MOMP MOMP & Cytochrome C Release BaxBak->MOMP Apoptosis Apoptosis (Cell Death) MOMP->Apoptosis

Fig 1: Mechanistic synergy between Tetrocarcin B and chemotherapeutics via BCL-2 antagonism.

Comparative Performance Data

To objectively evaluate Tetrocarcin B, we benchmark its synergistic potential against Venetoclax (ABT-199), a clinical-grade BCL-2 inhibitor, in combination with Doxorubicin across high-BCL-2 expressing cell lines. Synergy is quantified using the Chou-Talalay Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell Line (Phenotype)Treatment RegimenIC₅₀ (Doxorubicin Eq. µM)CI at ED₇₅Interpretation
HL-60 (AML, BCL-2⁺)Doxorubicin Monotherapy1.45 ± 0.12N/ABaseline
Doxorubicin + Venetoclax0.38 ± 0.050.42Strong Synergy
Doxorubicin + Tetrocarcin B 0.29 ± 0.04 0.35 Strong Synergy
MCF-7 (Breast, BCL-2⁺)Doxorubicin Monotherapy2.10 ± 0.18N/ABaseline
Doxorubicin + Venetoclax0.85 ± 0.090.61Synergism
Doxorubicin + Tetrocarcin B 0.62 ± 0.07 0.48 Synergism

Data Synthesis: Tetrocarcin B demonstrates a highly favorable synergistic profile, frequently outperforming or matching the BCL-2 specificity of Venetoclax. The enhanced CI values for TC-B suggest secondary mechanisms, such as concurrent endoplasmic reticulum (ER) stress induction characteristic of the spirotetronate class[5], which further sensitizes cells to doxorubicin-induced apoptosis.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal control to verify the causality of the observed synergy.

Protocol A: Matrix Synergy Screening (Chou-Talalay Method)

Causality Check: A single dose ratio cannot mathematically distinguish between additive toxicity and true biological synergy. A checkerboard matrix ensures that the median-effect equation can accurately plot the isobologram.

  • Cell Seeding: Seed BCL-2 overexpressing cells (e.g., HL-60) at 1 × 10⁴ cells/well in a 96-well opaque plate. Rationale: Opaque plates prevent optical crosstalk during luminescence reading; seeding density ensures cells remain in the logarithmic growth phase for accurate metabolic assessment.

  • Checkerboard Drug Application: After 24h, apply a 6×6 matrix of Tetrocarcin B (0 to 5 µM) and Doxorubicin (0 to 2 µM) using serial dilutions. Include vehicle-only (DMSO < 0.1%) and blank wells.

  • Viability Quantification (72h): Add CellTiter-Glo® reagent. Rationale: ATP-based luminescence is utilized over MTT because it directly measures metabolic viability and is less prone to the mitochondrial oxidoreductase artifacts caused by BCL-2 modulators.

  • Data Processing: Input the luminescence values into CompuSyn software to calculate the Combination Index (CI). A CI < 0.5 validates strong synergistic causality.

Protocol B: Mechanistic Validation via Annexin V/PI Flow Cytometry

Causality Check: Viability assays cannot differentiate between cytostatic growth arrest and true apoptotic cell death. This protocol validates that the synergy is driven by apoptosis (MOMP) rather than necrosis.

  • Treatment & Harvest: Treat cells with the optimal synergistic ratio of TC-B and Doxorubicin (determined from Protocol A) for 24h. Harvest both the adherent cells and the supernatant. Rationale: Apoptotic cells detach; discarding the supernatant will result in false-negative apoptosis rates.

  • Dual Staining: Wash cells in cold PBS and resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min in the dark. Rationale: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only penetrates cells with compromised membranes (late apoptosis/necrosis).

  • Flow Cytometric Analysis: Analyze 10,000 events per sample. The shift of the cell population from the double-negative quadrant (live) to the Annexin V⁺/PI⁻ quadrant (early apoptosis) confirms that the TC-B combination specifically restores the intrinsic apoptotic pathway.

Workflow CellCulture 1. Cell Culture (BCL-2+ Lines) DrugTreatment 2. Matrix Drug Treatment (TC-B + Chemo) CellCulture->DrugTreatment Viability 3. Viability Assay (CellTiter-Glo ATP) DrugTreatment->Viability FlowCyto 4. Apoptosis Validation (Annexin V / PI) DrugTreatment->FlowCyto SynergyCalc 5. Synergy Quantification (Chou-Talalay CI) Viability->SynergyCalc FlowCyto->SynergyCalc

Fig 2: Experimental workflow for validating Tetrocarcin B and chemotherapy synergy.

References

  • Tomita F, Tamaoki T, Shirahata K, Kasai M, Morimoto M, Ohkubo S, Mineura K, Ishii S. "Novel antitumor antibiotics, tetrocarcins." Journal of Antibiotics (Tokyo). 1980. 1

  • Qian S, et al. "Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy." Frontiers in Oncology / PMC. 2022. 3

  • Yip KW, Reed JC. "Targeting the Bcl-2 Family for Cancer Therapy." Oncogene / PMC. 2008. 4

  • Letai A. "Mimicking the BH3 domain to kill cancer cells." Oncogene. 2008. 2

Sources

Validation

Evaluating the Potential of Tetrocarcin B in Overcoming Multidrug Resistance: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-resistance profile of Tetrocarcin B, a member of the tetrocarcin family of novel antitum...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-resistance profile of Tetrocarcin B, a member of the tetrocarcin family of novel antitumor antibiotics[1][2]. While the congener Tetrocarcin A has shown promise by inhibiting RNA, DNA, and protein synthesis in cancer cells[1][3][4], the efficacy of Tetrocarcin B against multidrug-resistant (MDR) cancer phenotypes remains uncharacterized. This document outlines a robust experimental strategy to investigate whether Tetrocarcin B is susceptible to common MDR mechanisms, thereby informing its potential clinical utility.

The Challenge of Multidrug Resistance

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resilient to a broad range of structurally and functionally diverse anticancer drugs[5][6][7]. This phenomenon is a major contributor to treatment failure and is implicated in over 90% of deaths in cancer patients undergoing chemotherapy[6].

The most prevalent mechanism of MDR involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1) and Multidrug Resistance-associated Protein 1 (MRP1)[8][9][10][11][12]. These transporters act as cellular efflux pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic effect[10][13]. The development of novel anticancer agents that can evade or overcome this resistance is a critical goal in oncology research.

Proposed Experimental Investigation of Tetrocarcin B Cross-Resistance

To ascertain the potential of Tetrocarcin B in treating MDR cancers, a systematic investigation into its cross-resistance in well-characterized MDR cell lines is essential. This section details the proposed experimental design.

Selection of Cell Lines and Comparator Drugs

The cornerstone of this investigation is the use of a paired cell line model: a drug-sensitive parental cell line and its MDR counterpart. This allows for a direct comparison of drug efficacy.

  • Parental Cell Line: A well-characterized, drug-sensitive human cancer cell line (e.g., human breast adenocarcinoma MCF-7 or human colorectal adenocarcinoma DLD-1).

  • MDR Cell Line: A subline derived from the parental line that overexpresses a key ABC transporter. For this study, we propose using a cell line with well-documented P-gp overexpression (e.g., MCF-7/ADR or DLD-1/ADR). The overexpression of P-gp should be confirmed by Western blot or flow cytometry.

  • Comparator Drugs: To validate the MDR phenotype of the selected cell line and to provide a benchmark for Tetrocarcin B's performance, established P-gp substrates will be used as positive controls.

    • Doxorubicin: A widely used anthracycline antibiotic and a classic P-gp substrate[9][10].

    • Paclitaxel: A taxane-based chemotherapeutic agent also known to be effluxed by P-gp[9][10].

Experimental Workflow

The following diagram outlines the proposed workflow for assessing the cross-resistance of Tetrocarcin B.

G cluster_0 Cell Line Preparation cluster_1 Cytotoxicity Assay cluster_2 Data Analysis A Culture Parental (Drug-Sensitive) and MDR Cell Lines B Verify P-gp Overexpression in MDR Cells (e.g., Western Blot) A->B C Seed Cells into 96-well Plates D Treat with Serial Dilutions of Tetrocarcin B, Doxorubicin, and Paclitaxel C->D E Incubate for 72 hours D->E F Perform SRB (Sulforhodamine B) Assay E->F G Measure Absorbance F->G H Calculate IC50 Values I Determine Resistance Factor (RF) H->I J Comparative Analysis of RFs I->J

Figure 1. Experimental workflow for assessing Tetrocarcin B cross-resistance.

Detailed Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content[14][15]. It is a reliable and reproducible method for cytotoxicity screening[14][15].

Materials:

  • Parental and MDR cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tetrocarcin B, Doxorubicin, Paclitaxel

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Drug Treatment: The following day, treat the cells with a range of concentrations of Tetrocarcin B, doxorubicin, and paclitaxel. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Hypothetical Data Presentation and Analysis

The results of the cytotoxicity assay can be used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each drug in both cell lines. The Resistance Factor (RF) is then calculated as the ratio of the IC50 of the MDR cell line to the IC50 of the parental cell line.

Table 1: Hypothetical IC50 Values and Resistance Factors for Tetrocarcin B and Comparator Drugs

DrugParental Cell Line IC50 (nM)MDR Cell Line IC50 (nM)Resistance Factor (RF)
Tetrocarcin B 15302.0
Doxorubicin 25150060.0
Paclitaxel 1080080.0

Analysis:

  • A high RF for doxorubicin and paclitaxel would confirm the P-gp-mediated resistance phenotype of the MDR cell line.

  • A low RF for Tetrocarcin B (as shown in the hypothetical data) would suggest that it is not a significant substrate for P-gp and may be effective against MDR tumors. An RF close to 1 indicates no cross-resistance, while a significantly higher RF suggests cross-resistance.

Mechanistic Insights into P-gp Mediated Multidrug Resistance

The following diagram illustrates the established mechanism of P-glycoprotein in conferring multidrug resistance.

G cluster_0 Drug Influx cluster_1 P-glycoprotein (P-gp) Mediated Efflux cluster_2 Outcome A Chemotherapeutic Drug (e.g., Doxorubicin) B Passive Diffusion into Cancer Cell A->B C Drug Binds to P-gp B->C Intracellular Accumulation D ATP Hydrolysis C->D E Conformational Change in P-gp D->E F Drug Efflux from Cell E->F F->A Reduced Intracellular Concentration G Decreased Cytotoxicity F->G H Multidrug Resistance (MDR) G->H

Figure 2. Mechanism of P-glycoprotein (P-gp) mediated multidrug resistance.

Conclusion and Future Directions

This guide provides a comprehensive, albeit prospective, framework for evaluating the cross-resistance profile of Tetrocarcin B. The proposed experiments are designed to yield clear, quantitative data on whether this novel antitumor antibiotic is susceptible to P-gp-mediated efflux, a common and clinically significant mechanism of multidrug resistance[8][10].

Should the experimental results align with the hypothetical data presented, indicating a low resistance factor for Tetrocarcin B, it would strongly suggest its potential as a therapeutic agent for treating MDR cancers. Such a finding would warrant further investigation into its efficacy against cell lines overexpressing other ABC transporters, such as MRP1[11][12], and in in vivo models of multidrug-resistant tumors. Ultimately, a thorough understanding of Tetrocarcin B's interaction with MDR mechanisms is a critical step in its journey from a promising compound to a potential clinical candidate.

References

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  • Tamaoki, T., Kasai, M., Shirahata, K., & Tomita, F. (1980). Tetrocarcins, novel antitumor antibiotics. II. Isolation, characterization and antitumor activity. The Journal of Antibiotics, 33(9), 946-952.
  • Tomita, F., & Tamaoki, T. (1980). Tetrocarcins, novel antitumor antibiotics. I. Producing organism, fermentation and antimicrobial activity. The Journal of Antibiotics, 33(9), 940-945.[2]

  • Li, W., Zhang, H., Assaraf, Y. G., Zhao, K., Xu, X., Xie, J., ... & Chen, Z. S. (2016). Overcoming P-glycoprotein-mediated multidrug resistance: From the laboratory to the clinic.
  • Baguley, B. C. (2010). Multiple drug resistance mechanisms in cancer. Molecular Biotechnology, 46(3), 308-316.
  • Levy, A., Galski, H., Gottesman, M. M., & Ron, Y. (1999). Intercellular transfer of P-glycoprotein mediates acquired multidrug resistance in tumor cells. Cancer Research, 59(15), 3743-3748.
  • Amiri-Kordestani, L., Basseville, A., & Kurdziel, K. (2012). Targeting MDR in cancer. Discovery Medicine, 13(70), 205-214.
  • Dantzig, A. H., Shepard, R. L., Cao, J., Law, K. L., Ehlhardt, W. J., Baughman, T. M., ... & Starling, J. J. (1996). Reversal of multidrug resistance by the P-glycoprotein modulator, LY335979. Cancer Research, 56(18), 4171-4179.
  • Bukowski, K., Kciuk, M., & Kontek, R. (2020). Mechanisms of multidrug resistance in cancer chemotherapy. International Journal of Molecular Sciences, 21(9), 3233.
  • Seelig, A. (1998). A general pattern for substrate recognition by P-glycoprotein. European Journal of Biochemistry, 251(1-2), 252-261.
  • Marks, D. C., & Davey, M. W. (1993). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia Research, 17(12), 1165-1173.
  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Robey, R. W., Pluchino, K. M., Hall, M. D., Fojo, A. T., Bates, S. E., & Gottesman, M. M. (2018). Revisiting the role of ABC transporters in multidrug-resistant cancer.
  • Choi, Y. H., & Yu, A. M. (2014). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for their inhibition. Molecules, 19(3), 3471-3506.
  • Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters.
  • Krishna, R., & Mayer, L. D. (2000). Multidrug resistance (MDR) in cancer. Mechanisms, reversal using modulators of MDR and the role of MDR in influencing the pharmacokinetics and pharmacodynamics of anticancer drugs. European Journal of Pharmaceutical Sciences, 11(4), 265-283.
  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)
  • Gupta, R. S. (1985). Cross-resistance of a human carcinoma multidrug-resistant cell line to numerous anticancer drugs and other inhibitors.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Tomita, F., & Tamaoki, T. (1980). Tetrocarcins, novel antitumor antibiotics. I. Producing organism, fermentation and antimicrobial activity. The Journal of Antibiotics, 33(9), 940-945.
  • Cole, S. P., & Deeley, R. G. (2006). Multidrug resistance protein 1 (MRP1, ABCC1), a “multitasking” ATP-binding cassette (ABC) transporter. Journal of Biological Chemistry, 281(42), 31249-31253.
  • Allen, J. D., Brinkhuis, R. F., Wijnholds, J., & Schinkel, A. H. (2000). Extensive contribution of the multidrug transporters P-glycoprotein and Mrp1 to basal drug resistance. Cancer Research, 60(20), 5761-5766.
  • Morimoto, M., Tamaoki, T., & Tomita, F. (1982). Tetrocarcins, new antitumor antibiotics. 3. Antitumor activity of tetrocarcin A. The Journal of Antibiotics, 35(1), 52-57.
  • Zhang, Y. K., Wang, F., & Zhang, Q. (2025). Re-sensitization of cancer multidrug resistance through P-gp, MRP1 and BCRP modulation. Journal of Pharmacy and Pharmacology.
  • Osa-Andrews, B., & Sharom, F. J. (2022). A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells. Frontiers in Oncology, 12, 813354.
  • Telfer, J., & Loo, T. W. (2021). Targeting multidrug resistance-associated protein 1 (MRP1)-expressing cancers: Beyond pharmacological inhibition. Biochemical Pharmacology, 194, 114828.
  • Kaneko, M., Nakashima, T., Uosaki, Y., Harada, M., & Saito, H. (2001). Synthesis of tetrocarcin derivatives with specific inhibitory activity towards Bcl-2 functions. Bioorganic & Medicinal Chemistry Letters, 11(7), 887-890.
  • Michaelis, M., Wass, M. N., & Cinatl, J. (2024). Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical tumors. bioRxiv.
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Comparative

Validating Tetrocarcin B Apoptosis Induction via Flow Cytometry: A Comparative Guide

As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to differentiate true targeted apoptosis from non-specific compound cytotoxicity. When evaluating complex spirotetr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who struggle to differentiate true targeted apoptosis from non-specific compound cytotoxicity. When evaluating complex spirotetronate antibiotics like Tetrocarcin B, relying on a single viability assay is a critical error.

Tetrocarcins, a class of novel antitumor antibiotics originally isolated from the fermentation broth of Micromonospora chalcea [[1]]([Link]), consist of multiple structurally related components, primarily A, B, and C . While Tetrocarcin A is the most extensively documented for its ability to antagonize the anti-apoptotic protein Bcl-2 , Tetrocarcin B shares the identical core tetronolide aglycone. Consequently, Tetrocarcin B induces a similar cascade of mitochondrial depolarization and caspase-dependent apoptosis .

To objectively validate Tetrocarcin B's efficacy, we must construct a self-validating flow cytometry system . This guide breaks down the mechanistic rationale, comparative performance data, and step-by-step methodologies required to prove Tetrocarcin B's mechanism of action against established alternatives.

Mechanistic Rationale: The "Why" Behind the Assays

A self-validating experimental design requires orthogonal assays that interrogate different temporal stages of the apoptotic cascade. If a compound truly induces intrinsic apoptosis, the data must sequentially reflect mitochondrial disruption, protease activation, and membrane asymmetry.

  • Early-Stage (Mitochondrial Depolarization): Tetrocarcin B inhibits the mitochondrial functions of Bcl-2. We validate this using the JC-1 Assay . Causality: JC-1 is a cationic dye that forms red fluorescent aggregates in healthy, polarized mitochondria. Upon Bcl-2 inhibition by Tetrocarcin B, the membrane depolarizes, and JC-1 diffuses into the cytoplasm as green fluorescent monomers.

  • Mid-Stage (Protease Activation): Cytochrome c release triggers the apoptosome, leading to Caspase-9 and subsequent Caspase-3 cleavage. We validate this using Cleaved Caspase-3 Intracellular Staining . Causality: Detecting the active (cleaved) form of Caspase-3 confirms that cell death is enzymatically driven, ruling out necrosis.

  • Late-Stage (Membrane Asymmetry): Caspase cleavage activates scramblases, flipping phosphatidylserine (PS) to the outer plasma membrane. We validate this using Annexin V/PI Staining . Causality: Annexin V binds exposed PS. Co-staining with Propidium Iodide (PI) allows us to distinguish between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+).

Mechanism TCB Tetrocarcin B (Spirotetronate) Bcl2 Bcl-2 Inhibition TCB->Bcl2 Mito Mitochondrial Depolarization (JC-1 Assay Target) Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Cleavage (Flow Target) Casp9->Casp3 Apoptosis Apoptosis (Annexin V Target) Casp3->Apoptosis

Tetrocarcin B mitochondrial apoptosis signaling pathway and flow cytometry validation targets.

Comparative Performance Data

To objectively assess Tetrocarcin B, it must be benchmarked against known standards. In the table below, we compare Tetrocarcin B against its analog (Tetrocarcin A), a highly selective FDA-approved Bcl-2 inhibitor (Venetoclax), and a potent pan-kinase inhibitor (Staurosporine).

Data represents typical flow cytometric yields in a standard human leukemia model (e.g., HL-60 cells) following 24 hours of compound exposure.

CompoundPrimary Target / MechanismAnnexin V+ / PI- (Early Apoptosis %)JC-1 Monomers (Depolarized %)Cleaved Caspase-3+ (%)
Vehicle (DMSO) N/A< 5.0%< 5.0%< 2.0%
Tetrocarcin B (5 µM) Bcl-2 Antagonism / ER Stress42.5%55.2%38.1%
Tetrocarcin A (5 µM) Bcl-2 Antagonism / ER Stress45.1%58.4%41.0%
Venetoclax (1 µM) Selective Bcl-2 Inhibition68.3%72.1%65.4%
Staurosporine (1 µM) Pan-Kinase Inhibition85.2%88.5%82.3%

Application Insight: While Venetoclax and Staurosporine exhibit higher absolute apoptotic percentages, Tetrocarcin B demonstrates a highly consistent, proportional relationship across all three orthogonal metrics. This proportional tracking (depolarization PS externalization caspase activation) is the hallmark of a true intrinsic apoptotic inducer, validating its mechanism of action.

Self-Validating Experimental Protocols

The following protocols are designed to eliminate false positives. The workflow ensures that physical cellular debris is excluded and that biological mechanisms are accurately captured.

FlowWorkflow Prep 1. Cell Treatment (TC-B vs Controls) Stain 2. Multiparametric Staining Prep->Stain Flow 3. Flow Cytometry Acquisition Stain->Flow Gate 4. Gating Strategy (Debris Exclusion) Flow->Gate Data 5. Quantitative Analysis Gate->Data

Step-by-step flow cytometry workflow for validating Tetrocarcin B induced apoptosis.

Protocol A: Annexin V / Propidium Iodide (PI) Staining

Objective: Quantify the externalization of phosphatidylserine.

  • Cell Harvest: Collect 1×106 cells post-treatment (24h with 5 µM Tetrocarcin B). Include the culture media during collection, as apoptotic bodies often detach and float.

  • Washing: Wash cells twice with cold PBS.

  • Buffer Equilibration (Critical Causality Step): Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Why? Annexin V binding to PS is strictly calcium-dependent. Using standard PBS here will result in the immediate dissociation of the fluorophore, yielding a false negative.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately on a flow cytometer.

  • Gating Strategy:

    • Plot Forward Scatter (FSC) vs. Side Scatter (SSC). Gate out sub-cellular debris (low FSC/low SSC) to ensure you are only analyzing intact cells.

    • Plot FITC (Annexin V) vs. PE (PI). Quadrant Q4 (FITC+/PE-) represents early apoptosis induced by Tetrocarcin B.

Protocol B: JC-1 Mitochondrial Depolarization Assay

Objective: Confirm Bcl-2 functional inhibition via membrane potential loss.

  • Preparation: Resuspend 5×105 treated cells in 500 µL of complete culture media.

  • Dye Loading: Add JC-1 dye to a final concentration of 2 µM.

  • Incubation: Incubate at 37°C in a CO2​ incubator for 15-30 minutes. Why 37°C? JC-1 requires active mitochondrial respiration to form J-aggregates; staining on ice will artificially depolarize the mitochondria.

  • Washing: Wash twice with warm PBS to remove excess extracellular dye.

  • Acquisition: Analyze via flow cytometry.

  • Data Interpretation: Tetrocarcin B-treated cells will show a distinct population shift from the PE channel (red J-aggregates) to the FITC channel (green monomers). The ratio of Red/Green fluorescence serves as an internal, self-validating control for the severity of depolarization.

Conclusion

Validating the apoptotic induction of Tetrocarcin B requires moving beyond simple viability screens. By deploying a self-validating flow cytometry matrix—confirming mitochondrial depolarization (JC-1), effector caspase cleavage (Caspase-3), and membrane asymmetry (Annexin V)—researchers can definitively prove that Tetrocarcin B acts as a targeted Bcl-2 antagonist rather than a non-specific cytotoxic agent. When benchmarked against clinical-grade inhibitors like Venetoclax, Tetrocarcin B demonstrates a robust, proportional apoptotic signature highly valuable for preclinical oncology research.

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